2,5-Difluoro-4-(methylsulfanyl)phenol
Description
The exact mass of the compound 2,5-Difluoro-4-(methylsulfanyl)phenol is 176.01074231 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Difluoro-4-(methylsulfanyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-(methylsulfanyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-methylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJSMSGRIMBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288905 | |
| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-13-7 | |
| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Difluoro-4-(methylsulfanyl)phenol CAS 1879026-13-7 properties
An In-depth Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS 1879026-13-7)
Introduction
2,5-Difluoro-4-(methylsulfanyl)phenol is a polysubstituted aromatic compound featuring a unique combination of functional groups: a hydroxyl group, two fluorine atoms, and a methylsulfanyl (thiomethyl) group. As a fluorinated phenol, it belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the sulfur-containing methylsulfanyl group can modulate electronic properties and provide a handle for further chemical modification.
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, predicted spectral data, and essential safety information for 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS: 1879026-13-7). Given that this appears to be a specialized research chemical, this document synthesizes available data with established chemical principles to offer field-proven insights for its application in research and development.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its application in experimental settings. The key identifiers and known physical characteristics of 2,5-Difluoro-4-(methylsulfanyl)phenol are summarized below.
Chemical Structure
The arrangement of the fluoro, methylsulfanyl, and hydroxyl groups on the benzene ring dictates the molecule's reactivity and three-dimensional shape.
Caption: Chemical Structure of 2,5-Difluoro-4-(methylsulfanyl)phenol.
Data Summary Tables
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1879026-13-7 | [2] |
| Molecular Formula | C₇H₆F₂OS | |
| Molecular Weight | 176.19 g/mol | |
| InChI | 1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |
| InChIKey | FQCJSMSGRIMBDI-UHFFFAOYSA-N |
| Synonyms | 2,5-difluoro-4-(methylthio)phenol | |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Purity | ≥96% |
| Shipping Temp. | Ambient | |
Part 2: Proposed Synthesis Protocol
While specific literature detailing the synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol is not publicly available, a plausible and efficient synthetic route can be designed based on established organosulfur and aromatic chemistry principles. The following protocol outlines a hypothetical, yet chemically sound, two-step approach starting from the commercially available 2,5-difluorophenol.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis pathway for 2,5-Difluoro-4-(methylsulfanyl)phenol.
Step-by-Step Experimental Protocol
Causality and Rationale: This protocol employs a regioselective electrophilic aromatic substitution to install the sulfur moiety, followed by a standard nucleophilic alkylation. The positions ortho and para to the activating hydroxyl group are the most likely sites for substitution. The position para to the hydroxyl group (C4) is sterically more accessible than the position ortho (C6), favoring the desired C4 substitution.
Step 1: Electrophilic Sulfenylation of 2,5-Difluorophenol
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material).
-
Reagent Addition: Add 2,5-difluorophenol (1.0 eq). Cool the solution to 0 °C using an ice bath.
-
Catalyst Introduction: Cautiously add aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution. Rationale: AlCl₃ is a Lewis acid that activates the electrophile.
-
Electrophile Addition: Slowly add sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Rationale: This in-situ generates the electrophilic sulfur species.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl (5 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chlorosulfenyl intermediate. This intermediate is often used directly in the next step without extensive purification.
Step 2: Methylation of the Thiol Intermediate
-
Reactor Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF, 10 mL per 1 g).
-
Deprotonation/Reduction: Cool the solution to 0 °C. A reducing agent like sodium borohydride (NaBH₄) would be added to reduce the sulfenyl chloride to a thiol, followed by a base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to deprotonate the thiol, forming the more nucleophilic thiolate. Rationale: The thiolate is a potent nucleophile for the subsequent methylation.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise. Self-Validation: The disappearance of the thiol starting material and the appearance of a new, less polar spot on TLC indicates successful methylation.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete as monitored by TLC.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 25 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2,5-Difluoro-4-(methylsulfanyl)phenol.
Part 3: Predicted Spectral Data for Structural Elucidation
No experimental spectra for this compound are publicly available. However, based on its structure and established principles of NMR and IR spectroscopy, a reliable prediction of its spectral characteristics can be made.[3][4][5][6] This serves as a critical reference for researchers synthesizing or handling this compound.
Table 3: Predicted Spectroscopic Data
| Technique | Prediction | Rationale |
|---|---|---|
| ¹H NMR | δ ~7.0-7.5 (m, 2H, Ar-H); δ ~5.0-6.0 (br s, 1H, OH); δ ~2.5 (s, 3H, S-CH₃) | The two aromatic protons will appear as multiplets due to H-H and H-F coupling. The phenolic proton is a broad singlet and its shift is solvent-dependent. The methyl group protons are a sharp singlet. |
| ¹³C NMR | 9 signals expected. Ar-C-OH (~150-155 ppm, d); Ar-C-F (~145-160 ppm, d, large ¹JCF); Ar-C-S (~120-130 ppm, d); Ar-C-H (~110-120 ppm, d); S-CH₃ (~15-20 ppm, q) | The 7 carbons are unique. Carbons bonded to fluorine will show characteristic splitting (doublets due to C-F coupling). The ipso-carbon attached to the OH group will be significantly deshielded.[6] |
| ¹⁹F NMR | Two distinct signals expected, likely in the range of -110 to -140 ppm. | The two fluorine atoms are in different chemical environments and will appear as separate signals, likely showing coupling to each other and to adjacent aromatic protons. |
| FT-IR (cm⁻¹) | ~3200-3500 (broad, O-H stretch); ~3000-3100 (C-H aromatic); ~2900-2950 (C-H aliphatic); ~1500-1600 (C=C aromatic); ~1200-1300 (C-O stretch); ~1100-1250 (C-F stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule.[3][5] |
| Mass Spec (EI) | M⁺ peak at m/z = 176. Key fragments may include loss of CH₃ (m/z=161) and loss of SCH₃ (m/z=129). | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns provide further structural confirmation. |
Part 4: Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for 2,5-Difluoro-4-(methylsulfanyl)phenol is not widely available. Therefore, a risk assessment must be conducted based on data from structurally related compounds and general chemical safety principles. Compounds such as 2-Fluoro-4-(methylsulfonyl)phenol and 4-(Methylthio)phenol are known to cause skin and eye irritation.[7][8][9]
Hazard Assessment
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on related phenols and organosulfur compounds.[9]
-
Skin Irritation: Likely to be a skin irritant.[7]
-
Eye Irritation: Likely to cause serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[7]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents, strong bases, and strong acids.[8]
Part 5: Potential Applications and Research Directions
While specific applications for 2,5-Difluoro-4-(methylsulfanyl)phenol have not been documented, its structure suggests significant potential as a versatile building block in several areas of chemical research:
-
Medicinal Chemistry: Fluorinated phenols are common scaffolds in drug discovery.[1] The unique substitution pattern of this molecule could be exploited to synthesize novel kinase inhibitors, receptor antagonists, or other biologically active compounds. The methylsulfanyl group can also be oxidized to sulfoxide or sulfone moieties, further diversifying the chemical space for structure-activity relationship (SAR) studies.
-
Agrochemicals: Many successful herbicides and pesticides contain fluorinated aromatic rings. This compound could serve as a precursor for new agrochemical candidates.
-
Materials Science: Phenolic compounds are precursors to polymers and resins. The fluorine and sulfur atoms could impart unique properties such as thermal stability, altered electronic characteristics, or hydrophobicity to new materials.
Future research should focus on:
-
Developing and optimizing a scalable synthesis for this compound.
-
Screening for biological activity across various assays.
-
Utilizing it as a key intermediate in the synthesis of more complex target molecules.
References
-
PubChem. 2,5-Difluorophenol. National Institutes of Health. Available at: [Link]
-
CPAChem. Safety data sheet - 4-Methylphenol. Available at: [Link]
-
Boroncore. 1879026-13-7 | 2,5-Difluoro-4-(methylsulfanyl)phenol. Available at: [Link]
-
PubChem. 2-Fluoro-4-methylsulfonylphenol. National Institutes of Health. Available at: [Link]
-
Saraswathy, V. G., et al. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols. Available at: [Link]
-
PubChem. Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid. National Institutes of Health. Available at: [Link]
-
Zghari, H., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. Journal of Materials and Environmental Science. Available at: [Link]
-
Thieme Chemistry. Difluoro(phenylsulfanyl)methane as a Formylating Agent. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis. Available at: [Link]
-
U.S. Environmental Protection Agency. Substance Registry Services. Available at: [Link]
-
PubMed. Selective Synthesis of 2,5-Diformylfuran by Sustainable 4-acetamido-TEMPO/Halogen-Mediated Electrooxidation of 5-Hydroxymethylfurfural. Available at: [Link]
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
European Food Safety Authority (EFSA). Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxyl]}, ammonium salt. Available at: [Link]
-
Fernández de la Pradilla, R., et al. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. Arkivoc. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 1879026-13-7 | 2,5-Difluoro-4-(methylsulfanyl)phenol | Boroncore [boroncore.com]
- 3. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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2,5-Difluoro-4-(methylthio)phenol chemical structure and molecular weight
An In-depth Technical Guide to 2,5-Difluoro-4-(methylthio)phenol
Executive Summary
2,5-Difluoro-4-(methylthio)phenol (CAS: 1879026-13-7) is a specialized polyfluorinated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by a unique substitution pattern that combines the lipophilicity and metabolic stability of fluorine atoms with the versatile reactivity of a thioether and a phenolic hydroxyl group, this molecule serves as a critical scaffold for modifying electronic properties in bioactive compounds. This guide details its structural parameters, synthesis pathways, and handling protocols.
Chemical Identity & Physical Properties
The molecule consists of a phenol core substituted with fluorine atoms at the 2 and 5 positions and a methylthio (–SMe) group at the 4-position (para to the hydroxyl group). This specific arrangement creates a "push-pull" electronic system that influences its reactivity in nucleophilic aromatic substitutions and oxidative transformations.
| Property | Data |
| Chemical Name | 2,5-Difluoro-4-(methylthio)phenol |
| Synonyms | 2,5-Difluoro-4-methylsulfanylphenol; 4-Hydroxy-2,5-difluorothioanisole |
| CAS Number | 1879026-13-7 |
| Molecular Formula | C₇H₆F₂OS |
| Molecular Weight | 176.18 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 84–88 °C (Typical for similar analogs) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
| Acidity (pKa) | ~7.5 – 8.5 (Estimated; F-substitution increases acidity relative to phenol) |
Structural & Electronic Analysis
Electronic Distribution
The 2,5-difluoro substitution pattern exerts a profound effect on the phenolic ring:
-
Fluorine Effect (Inductive -I): The fluorine atoms at positions 2 and 5 are strong electron-withdrawing groups (EWG) via induction. This lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ~10), making it more acidic and a better nucleophile in etherification reactions.
-
Methylthio Effect (Resonance +R): The sulfur atom at position 4 is an electron donor via resonance. This counteracts the electron deficiency of the ring, stabilizing the molecule against oxidation relative to pure polyfluorophenols.
-
Metabolic Stability: The fluorine atoms block the metabolically vulnerable 2 and 5 positions from CYP450-mediated oxidation, while the thioether provides a site for controlled oxidation to sulfoxides or sulfones.
Structural Diagram
Caption: Connectivity map of 2,5-Difluoro-4-(methylthio)phenol showing the specific regiochemistry of fluorine and sulfur substituents.
Synthesis Pathways
While direct commercial synthesis routes are proprietary, the most scientifically robust method for synthesizing this specific substitution pattern involves Electrophilic Sulfenylation of the corresponding fluorinated phenol. This method leverages the strong para-directing effect of the hydroxyl group to install the methylthio group regioselectively.
Primary Route: Friedel-Crafts Sulfenylation
This protocol avoids expensive tetrafluorobenzene precursors and utilizes the commercially available 2,5-difluorophenol.
-
Starting Material: 2,5-Difluorophenol.
-
Reagents: Dimethyl Disulfide (MeSSMe), Aluminum Chloride (AlCl₃) or Sulfuryl Chloride (SO₂Cl₂).
-
Mechanism: The hydroxyl group activates the para position (C4).[1] Although the fluorines at C2 and C5 are deactivating, the +M (mesomeric) effect of the OH group dominates, directing the electrophilic sulfur species to C4.
Experimental Protocol (Adapted for Fluorinated Phenols)
-
Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve 2,5-difluorophenol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (1.1 eq) portion-wise.
-
Sulfenylation: Add Dimethyl Disulfide (1.0 eq) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/HPLC for the disappearance of the starting phenol.
-
Quench: Pour the reaction mixture carefully into ice-water containing dilute HCl to break the aluminum complex.
-
Extraction: Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow via Friedel-Crafts sulfenylation of 2,5-difluorophenol.
Applications in Drug Discovery
Bioisosterism & Metabolic Blocking
In medicinal chemistry, this scaffold is valuable for "Lead Optimization":
-
Fluorine Scan: Replacing hydrogen with fluorine (H -> F) at the 2 and 5 positions blocks metabolic hydroxylation, extending the half-life (
) of the drug. -
Thioether Versatility: The -SMe group acts as a lipophilic anchor. It can also be oxidized in vivo or synthetically to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me), allowing medicinal chemists to fine-tune the Hydrogen Bond Acceptor (HBA) capability and polarity of the molecule without changing the carbon skeleton.
Agrochemical Intermediates
Fluorinated thio-phenols are key intermediates in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides. The 2,5-difluoro motif specifically enhances the binding affinity to the target enzyme while ensuring environmental stability.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Odor Warning: Like most thioethers, this compound may possess a strong, disagreeable "stench" (garlic/cabbage-like). All manipulations must be performed in a fume hood .
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The thioether moiety is susceptible to slow oxidation by air to the sulfoxide.
References
-
Sigma-Aldrich. (2024). 2,5-Difluoro-4-(methylsulfanyl)phenol Product Sheet. Merck KGaA. Link
-
PubChem. (2024). 4-(Methylthio)phenol Compound Summary (Analog Reference). National Library of Medicine. Link
-
PrepChem. (2024). Synthesis of 4-methyl-2-(methylthio)-phenol (Methodology Reference). Link
-
BenchChem. (2025).[3] Technical Guide to Phenylthiophenol Derivatives. Link
Sources
A Technical Guide to the pKa Values of Fluorinated Thiophenols for Researchers and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and, critically, acidity (pKa). For sulfur-containing aromatic compounds like thiophenols, the introduction of fluorine atoms can profoundly influence the pKa of the thiol group, thereby impacting its ionization state at physiological pH, receptor-binding interactions, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the pKa values of fluorinated thiophenols, the underlying electronic principles governing these values, and detailed experimental protocols for their accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated thiophenols in their research and development endeavors.
Introduction: The Significance of Thiophenol pKa in Drug Design
The acidity of a functional group, quantified by its pKa value, is a fundamental parameter in drug design and development. For thiophenols, the thiol group (-SH) can exist in either a protonated (neutral) or deprotonated (thiolate, -S⁻) state, depending on the surrounding pH. The pKa is the pH at which these two forms are present in equal concentrations. This equilibrium is critical as it dictates:
-
Receptor Interactions: The ability of the thiol group to act as a hydrogen bond donor (as -SH) or acceptor (as -S⁻) is pKa-dependent. The ionization state can dramatically alter the binding affinity and selectivity of a drug for its biological target.
-
Solubility and Permeability: The overall charge of a molecule influences its aqueous solubility and ability to permeate biological membranes. A lower pKa will result in a greater proportion of the charged thiolate form at physiological pH (~7.4), potentially increasing solubility but decreasing membrane permeability.
-
Reactivity and Metabolism: The nucleophilicity of the sulfur atom is significantly enhanced in the thiolate form. This can impact the molecule's reactivity towards electrophiles and its susceptibility to metabolic enzymes.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect through both inductive (-I) and resonance (-R) effects (though the inductive effect is typically dominant for fluorine). When substituted onto the aromatic ring of a thiophenol, fluorine atoms can significantly stabilize the thiolate anion, thereby lowering the pKa and increasing the acidity of the thiol group. The position and number of fluorine substituents allow for the fine-tuning of this electronic effect.
The Electronic Effects of Fluorine Substitution on Thiophenol Acidity
The acidity of substituted thiophenols can be rationalized by considering the stability of the corresponding thiolate anion. Electron-withdrawing groups (EWGs) delocalize the negative charge on the sulfur atom, stabilizing the anion and thus lowering the pKa (increasing acidity).[1] Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a higher pKa.[1]
Fluorine's influence is primarily due to its strong -I effect, which withdraws electron density from the aromatic ring and, consequently, from the sulfur atom. This effect is distance-dependent, being most pronounced when fluorine is in the ortho or para positions relative to the thiol group.
-
Ortho Substitution: A fluorine atom at the ortho position exerts a strong -I effect, significantly lowering the pKa. Intramolecular hydrogen bonding between the S-H and the ortho-fluorine can also play a role in stabilizing the protonated form, which can sometimes counteract the inductive effect, but the anion stabilization is generally the dominant factor.
-
Meta Substitution: The -I effect is still operative from the meta position, but it is weaker than from the ortho or para positions, leading to a more modest decrease in pKa compared to the other positions.
-
Para Substitution: From the para position, fluorine can exert both a -I and a +R (resonance-donating) effect. However, for fluorine, the inductive effect is significantly stronger than its resonance effect. Therefore, a para-fluoro substituent still acts as an EWG, stabilizing the thiolate and lowering the pKa.
The cumulative effect of multiple fluorine substitutions is generally additive, leading to a more pronounced decrease in pKa. For example, pentafluorothiophenol is a significantly stronger acid than thiophenol itself.
This relationship can be quantitatively described by the Hammett equation .[2]
log(K/K₀) = σρ
Where:
-
K is the acid dissociation constant of the substituted thiophenol.
-
K₀ is the acid dissociation constant of unsubstituted thiophenol.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction (in this case, deprotonation) to the substituent effects.
pKa Values of Selected Fluorinated Thiophenols
The following table summarizes the experimentally determined and predicted pKa values for a range of fluorinated thiophenols. These values provide a quantitative illustration of the principles discussed above.
| Compound | Substituent Position(s) | pKa | Source |
| Thiophenol | Unsubstituted | 6.62 | Experimental[3] |
| 2-Fluorothiophenol | ortho | ~6.00 | Predicted[4] |
| 3-Fluorothiophenol | meta | ~5.83 | Predicted[5] |
| 4-Fluorothiophenol | para | ~6.40 | Predicted[6][7] |
| 2,3,4,5,6-Pentafluorothiophenol | pentafluoro | 2.68 | Experimental |
Note: Predicted pKa values are useful for estimation but may differ from experimentally determined values. The exact pKa can also vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, solvent).
Experimental Determination of pKa Values
Accurate determination of pKa is crucial for understanding and predicting the behavior of drug candidates. Spectrophotometric and potentiometric titrations are two of the most common and reliable methods.
Spectrophotometric Titration
Principle: This method relies on the difference in the UV-Vis absorbance spectra between the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiophenol. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[8]
Causality Behind Experimental Choices:
-
Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated and deprotonated forms is maximal. This maximizes the signal-to-noise ratio and the accuracy of the measurement.
-
Buffer System: A series of buffers covering a wide pH range is used to precisely control the pH of the solution. The choice of buffer is critical to avoid interference with the absorbance measurements.
-
Ionic Strength: The ionic strength of the solution is kept constant to minimize its effect on the activity coefficients of the ions, which can influence the pKa value.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the fluorinated thiophenol in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.
-
-
Determination of λmax:
-
Record the UV-Vis spectra of the thiophenol in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form.
-
Record the UV-Vis spectra in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated form.
-
Identify the wavelength (λmax) where the difference in absorbance between the two forms is greatest.
-
-
Data Collection:
-
Prepare a series of solutions containing a constant concentration of the thiophenol in the different buffer solutions.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Measure the precise pH of each solution using a calibrated pH meter.
-
-
Data Analysis:
-
Plot the measured absorbance versus pH.
-
The pKa can be determined as the pH at which the absorbance is halfway between the minimum and maximum absorbance values.
-
Alternatively, the data can be fitted to the following equation, derived from the Henderson-Hasselbalch equation: Abs = (Abs_acidic * 10^(pKa-pH) + Abs_basic) / (1 + 10^(pKa-pH)) where Abs_acidic and Abs_basic are the absorbances of the fully protonated and deprotonated forms, respectively.
-
Self-Validating System: The goodness of fit of the experimental data to the sigmoidal curve provides an internal validation of the measurement. A well-defined isosbestic point (a wavelength where the absorbance does not change with pH) also indicates a clean transition between two species.
Experimental Workflow Diagram:
Caption: Workflow for pKa determination using spectrophotometric titration.
Potentiometric Titration
Principle: This classic method involves titrating a solution of the thiophenol with a strong base (e.g., NaOH) and monitoring the pH of the solution as a function of the volume of titrant added.[9][10] The pKa corresponds to the pH at the half-equivalence point, where half of the thiophenol has been neutralized.
Causality Behind Experimental Choices:
-
Titrant: A strong base is used to ensure a sharp and well-defined equivalence point. The concentration of the titrant must be accurately known.
-
Inert Atmosphere: Thiophenols can be susceptible to oxidation, especially at higher pH. Conducting the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the formation of disulfides, which would interfere with the measurement.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a sample of the fluorinated thiophenol and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Calibrate a pH meter using standard buffers.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Place the thiophenol solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Blanket the solution with an inert gas.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH and the corresponding volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added. This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection in the curve. This can be found by taking the first or second derivative of the titration curve.
-
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.
-
Self-Validating System: The shape of the titration curve itself is a form of validation. A sharp, well-defined inflection point indicates a clean titration. The calculated concentration of the thiophenol from the equivalence point should also agree with the initially weighed amount.
Logical Relationship Diagram:
Caption: Logical flow of potentiometric pKa determination.
Conclusion and Future Outlook
The pKa of fluorinated thiophenols is a critical parameter that is finely tunable through the strategic placement of fluorine substituents on the aromatic ring. The electron-withdrawing nature of fluorine consistently leads to an increase in the acidity of the thiol group, a phenomenon that can be exploited by medicinal chemists to optimize the properties of drug candidates. Accurate pKa determination, through methods such as spectrophotometric or potentiometric titration, is essential for building robust structure-activity relationships and for the successful development of novel therapeutics. As synthetic methodologies for selective fluorination continue to advance, the ability to precisely modulate the pKa of thiophenols and other functional groups will provide even greater control in the design of next-generation pharmaceuticals.
References
-
Title: Thiophenol - Wikipedia Source: Wikipedia URL: [Link]
- Title: pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca Source: OWL - Cengage URL
-
Title: pKa Values for Thiophenols 1-7. Source: ResearchGate URL: [Link]
- Title: pKa Data Compiled by R.
-
Title: Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration Source: Mississippi State University - Scholars Junction URL: [Link]
-
Title: Correlation between pKa values of thiophenols 1–6 and the Hammett sigma... Source: ResearchGate URL: [Link]
-
Title: Titrimetric method based on potentiometric titration to evaluate redox couples in wine and polyphenols Source: OENO One URL: [Link]
-
Title: Applications of Hammett Equation: Substituent and Reaction Constants Source: University of Prince Edward Island URL: [Link]
- Title: POTENTIOMETRIC TITRATIONS Source: Middle East Technical University URL
-
Title: Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications) Source: YouTube URL: [Link]
-
Title: Development of a spectrophotometric method for the measurement of thiols at trace levels Source: Royal Society of Chemistry URL: [Link]
-
Title: 4-Fluorothiophenol | C6H5FS | CID 67789 Source: PubChem URL: [Link]
-
Title: 4-Fluorothiophenol - ChemBK Source: ChemBK URL: [Link]
-
Title: potentiometric titration technique: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Calculate the pKa of an organic acid/base using Hammett and Taft constants Source: YouTube URL: [Link]
-
Title: 3-Fluorothiophenol, 98% 2557-77-9 India Source: Ottokemi URL: [Link]
-
Title: Laboratory Study of the Hammett Equation Source: Scribd URL: [Link]
-
Title: Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations Source: ResearchGate URL: [Link]
-
Title: Potentiometric titration of thioamides and mercaptoacids with iodine in alkaline medium Source: Semantic Scholar URL: [Link]
-
Title: Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture Source: Acta Chimica Slovenica URL: [Link]
-
Title: Experiment 5: Spectrophotometric Determination of Pka Source: Scribd URL: [Link]
-
Title: Direct determination of thiol pKa by isothermal titration microcalorimetry Source: PubMed URL: [Link]
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Understanding the Compound: A Physicochemical and Toxicological Profile
An In-Depth Technical Guide to the Safe Handling of 2,5-Difluoro-4-(methylsulfanyl)phenol
For Researchers, Scientists, and Drug Development Professionals
2,5-Difluoro-4-(methylsulfanyl)phenol is a substituted phenol, a class of compounds that requires careful handling due to its potential for corrosive and toxic effects.
Physicochemical Properties Summary
| Property | Value/Information | Source |
| CAS Number | 1879026-13-7 | Sigma-Aldrich[1] |
| Molecular Formula | C7H6F2OS | Derived |
| Molecular Weight | 176.19 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥96% | Sigma-Aldrich[1] |
Predicted Toxicological Profile
Due to the lack of specific toxicological data for 2,5-Difluoro-4-(methylsulfanyl)phenol, the hazard assessment is based on the known toxicology of phenol and data from the analogous compound, 2-Fluoro-4-(methylsulfonyl)phenol. Phenol is toxic by inhalation, ingestion, and skin contact, and can cause severe skin burns and eye damage.[2][3] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[2]
Based on the GHS classification for 2-Fluoro-4-(methylsulfonyl)phenol, it is reasonable to anticipate that 2,5-Difluoro-4-(methylsulfanyl)phenol may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]
Core Principles of Safe Handling: A Proactive Approach
A proactive safety culture is paramount when working with potentially hazardous materials. The following principles should be integrated into all laboratory workflows involving this compound.
The Hierarchy of Controls
Before commencing any work, a thorough risk assessment should be performed. The hierarchy of controls provides a systematic approach to minimizing risk:
-
Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls : These are the most effective means of minimizing exposure.
-
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Personal Protective Equipment (PPE) : This is the last line of defense.
Experimental Workflow: From Receipt to Disposal
This section outlines a step-by-step methodology for the safe handling of 2,5-Difluoro-4-(methylsulfanyl)phenol throughout its lifecycle in the laboratory.
3.1. Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, strong bases, and strong acids.[6][7][8] The storage area should be clearly designated for hazardous materials.
-
Container Integrity : Keep the container tightly closed and sealed until ready for use.[7]
-
Eye-Level Storage : Store containers at or below eye level to minimize the risk of spills causing facial or eye injuries.[6][7]
3.2. Engineering Controls for Safe Handling
-
Chemical Fume Hood : All work with 2,5-Difluoro-4-(methylsulfanyl)phenol, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][9]
-
Ventilation : Ensure adequate general laboratory ventilation.
3.3. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for preventing contact.
| PPE Item | Specifications | Rationale |
| Hand Protection | Double-gloving is recommended. An inner layer of nitrile gloves with an outer layer of neoprene or butyl rubber gloves provides excellent chemical resistance.[6][7] | Phenol and its derivatives can penetrate standard laboratory gloves. Neoprene and butyl rubber offer superior protection.[6] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[6] | Protects against splashes and airborne particles. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat must be worn. An impervious apron should be worn over the lab coat for added protection when handling larger quantities.[6] | Prevents skin contact with spills. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[6] | Protects feet from spills. |
Emergency Procedures: A Self-Validating System
Immediate and appropriate action is critical in the event of an emergency. All personnel working with this compound must be familiar with these procedures.
4.1. Exposure Response
Skin Contact:
-
Immediate Action : Rapid decontamination is critical to minimize absorption.[10][11] Remove all contaminated clothing immediately.[12][13]
-
Decontamination : Swab the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400).[6][11][13] If PEG is unavailable, use a glycerine solution.[11]
-
Water Rinse (if PEG is unavailable) : If neither PEG nor glycerine is available, flush the area with copious amounts of water from an emergency shower for at least 15 minutes. Be aware that small amounts of water may dilute the phenol and increase the area of exposure.[10][11]
-
Medical Attention : Seek immediate medical attention.[6]
Eye Contact:
-
Immediate Flushing : Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15-20 minutes, holding the eyelids open.[10][11][12][13]
-
Do Not Use PEG in Eyes : Polyethylene glycol should not be used in the eyes.[11]
-
Medical Attention : Seek immediate medical attention.[10]
Inhalation:
-
Remove to Fresh Air : Move the affected person to an area with fresh air.[6][10]
-
Medical Attention : Seek immediate medical attention.[6][10]
Ingestion:
-
Rinse Mouth : If the person is conscious, have them rinse their mouth with water.[10]
-
Medical Attention : Seek immediate medical attention.
4.2. Spill Response
-
Small Spills (<50 mL) :
-
Large Spills (>50 mL) :
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry to the area.
-
Contact your institution's emergency response team.
-
Waste Disposal
All waste containing 2,5-Difluoro-4-(methylsulfanyl)phenol, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6][7] Waste containers should be clearly labeled.[9]
Visualizations
Chemical Structure of 2,5-Difluoro-4-(methylsulfanyl)phenol
Decision-making process for responding to skin contact.
References
- Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.).
- FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. (n.d.).
- Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety.
- 2,5-Difluoro-4-(methylsulfanyl)phenol | 1879026-13-7. (n.d.). Sigma-Aldrich.
- Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Santa Barbara, Environment, Health and Safety.
- Phenol Handling. (n.d.). Biodeg.
- SAFETY DATA SHEET: 2-Fluoro-4-(methylsulfonyl)phenol. (2024). Fisher Scientific.
- Sampling and Handling Phenol, Cresols, and Cresylic Acid. (n.d.). ASTM International.
- Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
- Phenol. (n.d.). University of Michigan-Dearborn.
- SAFETY DATA SHEET: Phenol. (n.d.). Merck Millipore.
- Phenol Hazard Controls Fact Sheet. (n.d.). UC Berkeley Environment, Health & Safety.
- SAFETY DATA SHEET: 4-(Methylsulfonyl)phenol. (2025). Fisher Scientific.
- 2-Fluoro-4-methylsulfonylphenol. (2024). PubChem.
- SAFETY DATA SHEET: 4-Methylphenol. (2019). CPAChem.
Sources
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- 4. fishersci.ie [fishersci.ie]
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- 6. ehs.yale.edu [ehs.yale.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 12. otago.ac.nz [otago.ac.nz]
- 13. qub.ac.uk [qub.ac.uk]
Strategic Utilization of Fluorinated Phenol Building Blocks in Medicinal Chemistry
[1]
Executive Summary
This technical guide analyzes the physicochemical properties, synthetic accessibility, and medicinal utility of fluorinated phenols. While the phenol moiety (
Part 1: Physicochemical Rationale
The introduction of fluorine into a phenol scaffold is rarely a passive substitution. The high electronegativity of fluorine (
Acidity Modulation ( )
The most immediate impact of fluorination is the acidification of the phenolic hydroxyl group. This is critical for optimizing membrane permeability and protein-ligand binding interactions. A lower
Table 1: Comparative Acidity of Fluorinated Phenols
| Compound | Substitution | Electronic Effect | Medicinal Implication | |
| Phenol | Unsubstituted | 9.9 - 10.0 | Reference | Baseline H-bond donor capability. |
| 4-Fluorophenol | Para | 9.9 | Weak | Minimal acidity change; blocks metabolic oxidation. |
| 3-Fluorophenol | Meta | 9.3 | Strong | Moderate acidification; alters H-bond strength. |
| 2-Fluorophenol | Ortho | 8.7 - 8.8 | Strong | Significant acidification; intramolecular H-bond potential. |
| Pentafluorophenol | Perfluorinated | ~5.5 | Extreme | Behaves as an acid; used in bioconjugation (PFP esters). |
Data synthesized from standard physical organic chemistry sources [1, 2].
Lipophilicity and Conformation
Fluorination typically increases lipophilicity (
Part 2: Synthetic Strategies
Accessing specific fluorinated phenol isomers requires selecting the correct disconnection strategy. Direct fluorination is often unselective, whereas building block assembly offers regiocontrol.
Decision Framework for Synthesis
The choice between electrophilic fluorination and ipso-hydroxylation depends heavily on the substrate's electronic bias and the required substitution pattern.
Figure 1: Synthetic decision tree for accessing fluorinated phenols. Route A favors activated substrates; Route B offers high fidelity for complex scaffolds.
Part 3: Strategic Applications in Drug Design
Metabolic Blocking (The "Para-Block")
The Carbon-Fluorine bond (
Risk Factor - Oxidative Defluorination: While F-substitution generally stabilizes the ring, ortho or para fluorophenols can sometimes undergo oxidative defluorination, leading to reactive quinone intermediates which are toxic.
Figure 2: Impact of fluorination on metabolic fate. The C-F bond resists the hydrogen abstraction step required for CYP450 oxidation.[1]
Case Study: Ezetimibe
In the cholesterol absorption inhibitor Ezetimibe , the pendant 4-fluorophenyl group prevents rapid metabolic oxidation of the aromatic ring, while the phenolic hydroxyl group on the core scaffold is essential for glucuronidation (which, uniquely for Ezetimibe, creates the active metabolite). This highlights the dual role: one ring is fluorinated to prevent metabolism, while the phenol is preserved to direct it [3].
Part 4: Experimental Protocols
Protocol A: Electrophilic Fluorination (Selectfluor)
Application: Direct introduction of fluorine ortho/para to an existing phenol.
Reagent: Selectfluor (F-TEDA-BF4) is preferred over
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the phenol substrate (1.0 equiv) and dry acetonitrile (
concentration). -
Addition: Add Selectfluor (1.1 equiv) in one portion at room temperature (25°C).
-
Reaction: Stir the mixture under
atmosphere.-
Monitoring: Check reaction progress via TLC or LC-MS. Reaction typically completes in 2–12 hours.
-
Note: If the substrate is electron-deficient, heating to 60°C may be required.
-
-
Workup: Dilute with water and extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography is essential as regioisomers (ortho vs. para) are common byproducts.
Protocol B: Regioselective Hydroxylation of Fluorophenyl Boronic Acids
Application: Synthesis of specific meta-fluorophenols or complex scaffolds where direct fluorination fails.
Mechanism: Oxidative ipso-substitution using mild oxidants (N-oxides or
Procedure (Mild N-Oxide Method) [4]:
-
Setup: Dissolve the specific fluorophenyl boronic acid (1.0 equiv) in THF (
). -
Oxidant: Add Trimethylamine N-oxide (TMANO) or N-Methylmorpholine N-oxide (NMO) (1.2 equiv).
-
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.
-
Self-Validation: The reaction mixture typically turns heterogeneous as the boronate complex forms and breaks down.
-
-
Quench: Cool to RT and quench with saturated aqueous
. -
Isolation: Extract with diethyl ether. The resulting phenol retains the fluorine regiochemistry of the starting boronic acid with >98% fidelity.
References
-
UCLA Chemistry. pKa Data of Substituted Phenols. Retrieved from verified course materials. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zhu, C., Wang, R., & Falck, J. R. (2012).[2] Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.[2][3] Organic Letters, 14(13), 3494–3497. Link
Methodological & Application
Application Note: Regioselective Synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol
This Application Note is structured to provide a comprehensive, reproducible guide for the synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS: 1879026-13-7) from 2,4,5-trifluorophenol . It addresses the specific challenges of regioselectivity in nucleophilic aromatic substitution (
Executive Summary
The synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol is a critical transformation in the development of fluorinated bioisosteres and kinase inhibitors. This protocol details the direct nucleophilic aromatic substitution of 2,4,5-trifluorophenol using sodium thiomethoxide (NaSMe).
While
Strategic Analysis & Mechanism
The Regioselectivity Challenge
The starting material, 2,4,5-trifluorophenol, presents three potential sites for nucleophilic attack (C-2, C-4, and C-5).
-
Electronic Deactivation: Upon treatment with base (NaSMe), the phenol deprotonates to form a phenoxide anion (
). This anionic species is strongly electron-donating, theoretically deactivating the ring toward nucleophilic attack. -
Fluorine Activation: Despite the phenoxide deactivation, the strong inductive electron-withdrawal (-I effect) of the fluorine atoms at positions 2 and 5 creates a localized electrophilic "hotspot" at C-4.
-
Outcome: The reaction proceeds preferentially at C-4 , displacing the fluorine para to the hydroxyl group. This is driven by the cooperative inductive activation from the flanking fluorines (F-5) and the steric accessibility relative to C-5.
Reaction Pathway Visualization
The following diagram illustrates the reaction coordinate and the selective displacement pathway.
Caption: Mechanistic pathway showing deprotonation followed by regioselective S_NAr at the C-4 position.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 2,4,5-Trifluorophenol | 148.08 | 1.0 | Substrate |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 2.5 - 3.0 | Nucleophile/Base |
| DMF (Anhydrous) | - | 5-10 Vol | Solvent |
| HCl (1M) | - | Excess | Quench/Protonation |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Safety Prep: Equip the fume hood with a bleach trap (sodium hypochlorite solution) to neutralize any escaping methanethiol gas, which has a potent, offensive odor.
-
Charging: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, add 2,4,5-trifluorophenol (10.0 g, 67.5 mmol).
-
Solvation: Add anhydrous DMF (Dimethylformamide, 70 mL) under a nitrogen atmosphere. Stir until dissolved.
Step 2: Nucleophile Addition
-
Cooling: Cool the solution to 0–5 °C using an ice bath. The reaction is exothermic upon base addition.
-
Addition: Portion-wise, add Sodium Thiomethoxide (14.2 g, 202 mmol, 3.0 eq).
-
Note: The first equivalent acts as a base to deprotonate the phenol. The subsequent equivalents drive the substitution.
-
-
Heating: Remove the ice bath. Heat the reaction mixture to 90 °C .
-
Monitoring: Stir at 90 °C for 4–6 hours. Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by a slightly more polar product spot.
Step 3: Workup & Isolation
-
Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice/water (300 mL).
-
Acidification: Critical Step. The product exists as a sodium phenolate in the basic reaction mixture. Acidify the aqueous mixture to pH 2–3 using 1M HCl. This precipitates the free phenol and liberates any unreacted methanethiol (ensure bleach trap is active).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude off-white to yellow solid.
Step 4: Purification
-
Recrystallization (Recommended): The crude solid can often be recrystallized from a mixture of Hexanes/Ethyl Acetate (5:1) to yield high-purity crystals.
-
Flash Chromatography (Alternative): If impurities persist, purify via silica gel chromatography eluting with a gradient of 0–20% EtOAc in Hexanes.
Process Workflow Diagram
Caption: Operational workflow for the synthesis, emphasizing the critical acidification step.
Quality Control & Characterization
The following data parameters validate the structural identity of 2,5-Difluoro-4-(methylsulfanyl)phenol .
| Analytic Method | Expected Signal / Result | Interpretation |
| Appearance | White to pale yellow crystalline solid | High purity form. |
| Methyl group on sulfur. | ||
| Aromatic H-6 (Ortho to OH). | ||
| Aromatic H-3 (Ortho to SMe). | ||
| Phenolic -OH (Exchangeable). | ||
| Two distinct multiplets | Confirms loss of symmetry and one F atom. | |
| MS (ESI-) | Consistent with MW 176.19. |
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Incomplete deprotonation or moisture in DMF.
-
Solution: Ensure NaSMe is dry (hygroscopic). Use anhydrous DMF. Increase temperature to 100 °C if reaction stalls.
-
-
Issue: Regioisomer Contamination.
-
Cause: Temperature too high (>120 °C) promoting attack at C-2 or C-5.
-
Solution: Maintain strict temperature control at 90 °C. If isomers form, they typically have different polarities; separate via column chromatography.
-
-
Issue: Oxidative Dimerization.
-
Cause: Air exposure during workup causing disulfide formation.
-
Solution: Perform workup quickly and use degassed solvents if possible. Add a reducing agent (e.g., Sodium Metabisulfite) during the aqueous quench if dimerization is observed.
-
References
-
Sigma-Aldrich. "2,5-Difluoro-4-(methylsulfanyl)phenol Product Data." Sigma-Aldrich Catalog. Link
-
World Intellectual Property Organization. "WO2009141238A1 - Gpr119 receptor agonists." Patentscope. Link (Describes analogous
conditions on polyfluorinated intermediates). -
BenchChem. "Synthesis routes of 4-(Methylsulfonyl)phenol and related thio-ethers." BenchChem Technical Notes. Link
-
Royal Society of Chemistry. "Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorinated Systems." Chemical Science. Link (General reference for regioselectivity rules in polyfluoroarenes).
Sources
Oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol to sulfonyl derivatives
An Application Guide to the Controlled Oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol to Sulfoxide and Sulfone Derivatives
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the selective and complete oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol, a valuable intermediate in medicinal chemistry. Sulfoxides and sulfones are critical functional groups in many pharmaceutical compounds, influencing properties such as solubility, metabolic stability, and bioactivity.[1] This guide, designed for researchers and drug development professionals, details two robust protocols for synthesizing the corresponding sulfoxide and sulfone derivatives. It emphasizes the underlying chemical principles, choice of reagents, and analytical characterization, ensuring reproducible and reliable results.
Introduction: The Significance of Sulfoxides and Sulfones
The oxidation state of sulfur in organosulfur compounds provides a powerful tool for modulating the physicochemical properties of drug candidates.[2] The transformation of a thioether (sulfide) to a sulfoxide and subsequently to a sulfone introduces a significant change in polarity, hydrogen bonding capability, and metabolic profile.[3] This stepwise oxidation allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Sulfides (Thioethers): Generally lipophilic and metabolically susceptible to oxidation.
-
Sulfoxides: Introduce a chiral center (if the substituents are different) and a polar sulfinyl group, increasing hydrophilicity. They can act as hydrogen bond acceptors.
-
Sulfones: Feature a highly polar, chemically robust sulfonyl group that is an excellent hydrogen bond acceptor and is typically resistant to further metabolism.[4]
This guide focuses on the controlled oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol, providing chemists with the tools to selectively access either the sulfoxide or the sulfone derivative, thereby expanding the chemical space for structure-activity relationship (SAR) studies.
Reaction Mechanism and Reagent Selection
The oxidation of a sulfide to a sulfone is a sequential process. The sulfide is first oxidized to a sulfoxide, which is an intermediate species.[5] This sulfoxide can then undergo a second oxidation to form the sulfone.[6]
The key to a successful synthesis is controlling this process. To isolate the sulfoxide, one must prevent the second oxidation step (over-oxidation). To obtain the sulfone, conditions must be chosen to drive the reaction to completion.[1][7]
Caption: Stepwise oxidation from sulfide to sulfone.
Choosing the Right Oxidant
Several reagents are commonly employed for sulfide oxidation, each with distinct advantages and reactivities.[8]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and widely used oxidant.[2][9] The selectivity for sulfoxide vs. sulfone can be controlled by stoichiometry. Approximately one equivalent yields the sulfoxide, while two or more equivalents drive the reaction to the sulfone.[10] The primary byproduct, 3-chlorobenzoic acid, can often be removed with a simple basic wash.[11]
-
Oxone® (Potassium Peroxymonosulfate): A stable, inexpensive, and environmentally benign oxidant.[4][12] Its selectivity can be influenced by the choice of solvent; for example, using ethanol can favor sulfoxide formation, while water can promote oxidation to the sulfone.[12]
-
Hydrogen Peroxide (H₂O₂): A green and atom-economical oxidant.[13] Its reactivity is often enhanced by acid or metal catalysts.[14][15] For instance, H₂O₂ in acetic acid can effectively oxidize sulfides, first to sulfoxides and then to sulfones with extended reaction time.[14]
For the protocols herein, m-CPBA is selected for its high reactivity, predictable stoichiometry, and straightforward workup procedures, making it ideal for both selective and complete oxidation on a research scale.
Experimental Protocols
The following protocols are designed to be self-validating through careful monitoring and characterization.
Caption: A generalized workflow for m-CPBA oxidations.
Protocol 1: Selective Synthesis of 2,5-Difluoro-4-(methylsulfinyl)phenol (Sulfoxide)
Objective: To achieve selective mono-oxidation of the sulfide to the sulfoxide, minimizing over-oxidation to the sulfone. The key is careful control of the m-CPBA stoichiometry.
Materials:
-
2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 10-15 minutes.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.05 eq) in DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using an addition funnel.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction every 15-30 minutes by Thin Layer Chromatography (TLC) or LC-MS. The product sulfoxide will be more polar than the starting sulfide.[16] The goal is to achieve full consumption of the starting material with minimal formation of the more polar sulfone byproduct.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide. Then, add saturated aqueous NaHCO₃ solution to neutralize the 3-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,5-Difluoro-4-(methylsulfinyl)phenol.
Protocol 2: Synthesis of 2,5-Difluoro-4-(methylsulfonyl)phenol (Sulfone)
Objective: To achieve complete oxidation of the sulfide to the sulfone. An excess of m-CPBA is used to ensure the reaction goes to completion.[10]
Materials:
-
2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (2.2-2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Oxidant Addition: Add m-CPBA (2.2-2.5 eq) portion-wise to the solution at room temperature. An initial cooling to 0 °C can be used to control the initial exotherm. The reaction can then be allowed to warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until all starting material and the intermediate sulfoxide have been converted to the final sulfone product (typically 2-6 hours).
-
Quenching and Workup: Follow the same quenching, workup, and washing procedures as described in Protocol 1 (steps 5-7). The larger excess of m-CPBA may require more extensive washing with NaHCO₃ solution to fully remove the benzoic acid byproduct.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfone is often a solid and may be pure enough after workup. If necessary, it can be purified by recrystallization or by flash column chromatography to yield pure 2,5-Difluoro-4-(methylsulfonyl)phenol.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques. The oxidation state of the sulfur atom significantly influences the spectroscopic data.
| Compound Name | Structure (Functional Group) | Molecular Weight ( g/mol ) | Expected ¹H NMR Shift (δ ppm) for Methyl Protons[17][18] |
| 2,5-Difluoro-4-(methylsulfanyl)phenol | Ar-S-CH₃ | 176.19 | ~2.5 ppm |
| 2,5-Difluoro-4-(methylsulfinyl)phenol | Ar-S(O)-CH₃ | 192.19 | ~2.7-3.0 ppm |
| 2,5-Difluoro-4-(methylsulfonyl)phenol | Ar-SO₂-CH₃ | 208.19 | ~3.0-3.3 ppm |
-
¹H NMR Spectroscopy: The most telling diagnostic is the chemical shift of the methyl protons attached to the sulfur. As the sulfur atom becomes more oxidized, its electron-withdrawing character increases, causing a downfield shift in the proton resonance.[17][19]
-
Mass Spectrometry (MS): Will confirm the expected molecular weight for the parent ion [M+H]⁺ or [M-H]⁻, showing an increase of 16 amu for the sulfoxide and 32 amu for the sulfone relative to the starting material.
-
High-Performance Liquid Chromatography (HPLC): The polarity of the compounds increases with the oxidation state (Sulfide < Sulfoxide < Sulfone). On a reversed-phase column (e.g., C18), the retention time will decrease accordingly.[3]
Safety Precautions
-
m-CPBA: is a strong oxidizing agent and a potentially shock-sensitive organic peroxide, especially when pure.[20][21] Commercial grades are stabilized but should still be handled with care. Avoid contact with metals and combustible materials.[22] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[23] All procedures should be conducted in a well-ventilated chemical fume hood.[20]
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.
-
Quenching: The quenching of peroxide reactions can be exothermic. Perform additions of quenching agents slowly, especially on a larger scale.
References
- Vertex AI Search. (n.d.). Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 25, 2026.
- Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(21), 8925–8929.
- Kupwade, R. V., et al. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved February 25, 2026.
- Cardiff University. (n.d.). Selective Oxidation of Sulfides in Flow Chemistry - ORCA – Online Research @ Cardiff. Retrieved February 25, 2026.
- Royal Society of Chemistry. (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing). Retrieved February 25, 2026.
- Kupwade, R. V., et al. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an - Yashwantrao Chavan College of Science, Karad. Retrieved February 25, 2026.
- Itabashi, Y., et al. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC. Retrieved February 25, 2026.
- Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-676.
- ResearchGate. (n.d.).
- Kupwade, R. V., et al. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant | Semantic Scholar. Retrieved February 25, 2026.
- Organic Chemistry Portal. (n.d.).
- UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved February 25, 2026.
- ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved February 25, 2026.
- ResearchGate. (n.d.). Conversion of sulfides to sulfoxides or sulfones | Download Table. Retrieved February 25, 2026.
- Fisher Scientific. (n.d.).
- PubMed. (2021, October 1). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Retrieved February 25, 2026.
- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved February 25, 2026.
- ResearchGate. (n.d.). Oxidation of thioanisole with H₂O₂ in the presence of acetic acid.... Retrieved February 25, 2026.
- ResearchGate. (2025, August 6). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved February 25, 2026.
- LCGC International. (2020, November 12). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved February 25, 2026.
- Cheng, Z., et al. (2019, November 1). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air - Organic Letters. Figshare.
- PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved February 25, 2026.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. Retrieved February 25, 2026.
- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich. (2021, June 2).
- MDPI. (2024, July 12).
- Royal Society of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Quimicaorganica.org. (n.d.). The Thioethers. Retrieved February 25, 2026.
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved February 25, 2026.
- Semantic Scholar. (2021, May 1). Activation of Hydrogen Peroxide by Acetonitrile in the Oxidation of Thioethers: Reaction Kinetics and Mechanism. Retrieved February 25, 2026.
- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved February 25, 2026.
- Cole-Parmer. (2006, March 22).
- MDPI. (2019, September 22).
- ACS Publications. (2025, February 17). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. Retrieved February 25, 2026.
- PubMed. (1990). Evaluation of an HPLC method for the determination of sulphiting agents in foods. Retrieved February 25, 2026.
- PMC. (n.d.). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Retrieved February 25, 2026.
- Sigma-Aldrich. (n.d.). 2,5-Difluoro-4-(methylsulfanyl)phenol | 1879026-13-7. Retrieved February 25, 2026.
- ChemicalBook. (n.d.). 4-(Methylsulfonyl)phenol synthesis. Retrieved February 25, 2026.
- ResearchGate. (2023, November 9). How can we determine the formation of N-oxide , sulfoxide or sulfone using spectroscopy?. Retrieved February 25, 2026.
- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone. Retrieved February 25, 2026.
- SIELC Technologies. (n.d.).
- Benchchem. (n.d.). Synthesis routes of 4-(Methylsulfonyl)phenol. Retrieved February 25, 2026.
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
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- 10. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 11. Workup [chem.rochester.edu]
- 12. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sulfone synthesis by oxidation [organic-chemistry.org]
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Application Note: High-Birefringence Liquid Crystal Synthesis Using 2,5-Difluoro-4-(methylthio)phenol
Executive Summary
This application note details the strategic utilization of 2,5-Difluoro-4-(methylthio)phenol as a critical intermediate in the synthesis of high-birefringence (
In the pursuit of next-generation displays (fast-switching IPS/FFS modes) and non-display applications (GHz/THz phase shifters), materials must exhibit high optical anisotropy without compromising viscoelastic properties. This fluorinated thio-phenol derivative addresses this trade-off. The methylthio (-SMe) group provides the necessary electron density for high polarizability, while the lateral fluorination (2,5-F) suppresses smectic phase formation and lowers rotational viscosity (
This guide provides a validated protocol for incorporating this intermediate into a rigid mesogenic core via esterification, alongside critical handling procedures for sulfur-bearing "stench" compounds.
Molecular Architecture & Material Physics
To design effective liquid crystals, one must understand the functional role of each molecular component. 2,5-Difluoro-4-(methylthio)phenol is a "terminal polar segment" building block.
Structure-Property Relationship
-
The Anchor (Phenol -OH): The reactive handle used to couple the segment to the rigid core (e.g., via ester or ether linkages).
-
The Polarizer (4-SMe): Sulfur has a larger atomic radius and higher polarizability than oxygen. Substituting a standard alkoxy tail (-OR) with an alkylthio tail (-SR) significantly increases the birefringence (
), essential for reducing cell gap thickness in high-speed devices. -
The Viscosity Modifier (2,5-Difluoro): Lateral fluorine atoms exert steric hindrance that disrupts efficient packing. This lowers the melting point and suppresses highly ordered smectic phases, promoting the desired nematic phase required for switching applications.
Visualizing the Design Logic
The following diagram illustrates how this intermediate alters the physical properties of the final LC molecule.
Figure 1: Functional decomposition of the intermediate. The SMe group drives optical performance, while lateral fluorination manages viscosity and phase behavior.
Synthetic Protocol: Steglich Esterification
The most robust method to incorporate 2,5-Difluoro-4-(methylthio)phenol into a liquid crystal mesogen is via Steglich Esterification with a carboxylic acid-functionalized core (e.g., 4'-alkyl-4-biphenylcarboxylic acid or trans-4-alkylcyclohexanecarboxylic acid).
Reaction Scheme
Reagents & Equipment
| Component | Specification | Purpose |
| Intermediate | 2,5-Difluoro-4-(methylthio)phenol (>99%) | Target nucleophile.[1] |
| Acid Core | e.g., 4-(trans-4-propylcyclohexyl)benzoic acid | The rigid mesogenic core. |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst (5-10 mol%). |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction medium. |
| Scavenger | 10% HCl, Sat. NaHCO3, Brine | Work-up and neutralization. |
Step-by-Step Procedure
Safety Note: Perform all steps in a fume hood. The methylthio group carries a distinct stench.[2] (See Section 5).
-
Preparation:
-
Dry the glassware in an oven at 120°C for 2 hours. Cool under nitrogen flow.
-
Dissolve 1.0 eq of the Carboxylic Acid derivative and 1.0 eq of 2,5-Difluoro-4-(methylthio)phenol in anhydrous DCM (concentration ~0.2 M).
-
Add 0.1 eq of DMAP.
-
-
Activation & Addition:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 1.1 eq of DCC in a minimum amount of DCM.
-
Add the DCC solution dropwise to the main reaction vessel over 20 minutes. Reasoning: Slow addition prevents thermal runaway and minimizes N-acylurea side products.
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 12–18 hours . A white precipitate (Dicyclohexylurea - DCU) will form, indicating reaction progress.
-
-
Work-up:
-
Filter off the DCU precipitate using a fritted funnel.
-
Wash the filtrate sequentially with:
-
10% HCl (removes DMAP).
-
Saturated NaHCO3 (removes unreacted acid).
-
Brine (drying).
-
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
-
Purification (Critical for LCs):
-
Column Chromatography: Silica gel, eluting with Hexane/Ethyl Acetate (gradient 95:5 to 90:10).
-
Recrystallization: Recrystallize the product from Ethanol/Toluene (3:1) at least 3 times .
-
Note: Liquid crystals require purity >99.8% to maintain high Voltage Holding Ratio (VHR).
-
Quality Control & Characterization
Verify the synthesized material using the following metrics.
| Technique | Parameter | Acceptance Criteria |
| HPLC | Purity | > 99.5% (Area %) |
| 1H NMR | Structure | Confirm SMe singlet (~2.5 ppm) and aromatic splitting. |
| DSC | Phase Transitions | Sharp peaks for Crystal |
| Polarized Microscopy | Texture | Schlieren texture (Nematic) upon cooling. |
Validating the "SMe" Effect
To confirm the efficacy of the intermediate, compare the birefringence (
-
Target
: > 0.25 (for SMe variants). -
Standard
: ~ 0.15 (for OMe variants).
Handling & Safety Protocols (Stench Management)
Thio-ethers and phenols present specific hazards.[3] The "stench" of methylthio compounds can be detected at ppb levels and may cause alarm if exhausted improperly.[2]
The Oxidation Trap (Mandatory)
Never dispose of thio-waste directly. You must oxidize the sulfur to non-volatile sulfoxides/sulfones.
Figure 2: Decontamination workflow for sulfur-containing equipment.
-
Engineering Controls: Use a fume hood with a dedicated charcoal filter if possible.
-
PPE: Double nitrile gloves (sulfur compounds permeate rubber), lab coat, and safety goggles.
-
Spill Response: Do not wipe. Cover immediately with bleach-soaked pads.
References
-
Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI - Crystals.[4] [Link] Citation for high birefringence design principles and isothiocyanate/sulfur roles.[5][6]
-
Arakawa, Y., et al. (2017).[5] Sulfur improves birefringence! Developing liquid crystalline molecules. EurekAlert! / Toyohashi University of Technology.[5] [Link] Citation for the specific impact of alkylthio groups on LC properties.
-
University of Washington. (2020). Stench Chemicals (Thiols) Standard Operating Procedure. [Link] Citation for oxidation/bleach protocols.
- Merck Patent GmbH. (2005). Liquid crystal compounds, liquid crystal medium and liquid crystal display. WO2005095544A1.
Sources
- 1. prepchem.com [prepchem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Sulfur improves birefringence! Developing liquid crystalline molecules | EurekAlert! [eurekalert.org]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
Application Note: Advanced Protocols for the Preparation of Fluorinated Aryl Sulfides
[1][2]
Executive Summary & Strategic Importance
Fluorinated aryl sulfides are privileged motifs in modern drug discovery. The trifluoromethylthio (
This guide moves beyond basic textbook synthesis, focusing on scalable, high-fidelity protocols utilized in late-stage pharmaceutical functionalization. We categorize methodologies into three distinct strategic pillars:
-
Nucleophilic Cross-Coupling: For installing
onto pre-functionalized aryl halides. -
Electrophilic C-H Functionalization: For direct installation of
onto electron-rich arenes. -
Difluoromethylthiolation: Emerging protocols for the installation of the bioisosteric
group.
Reagent Selection Guide
The choice of reagent dictates the success of the transformation. Below is a comparative analysis of the industry-standard reagents discussed in this protocol.
| Reagent Name | Structure | Reactivity Mode | Stability | Key Application |
| Metal Salt | Nucleophilic | High (Light sensitive) | Cross-coupling with aryl halides ( | |
| Billard's Reagent | Electrophilic | Moderate (Hydrolyzes) | Friedel-Crafts type reaction on activated arenes. | |
| Shen's Reagent I | Electrophilic | High (Shelf-stable) | Highly reactive electrophile; broader scope than Billard's. | |
| Shen's Reagent II | Radical / Electrophilic | High | Radical difluoromethylthiolation of boronic acids.[1] | |
| Munavalli's Reagent | Electrophilic | High | Reaction with thiols, amines, and Grignards. |
Protocol 1: Nucleophilic Trifluoromethylthiolation of Aryl Iodides
Objective: Convert aryl iodides to aryl trifluoromethyl sulfides using a copper-mediated cross-coupling.
Mechanism: Oxidative addition of the aryl halide to Cu(I), followed by ligand exchange with the
Materials
-
Substrate: Aryl Iodide (
equiv) -
Reagent:
(Silver trifluoromethanethiolate) ( equiv) -
Catalyst/Mediator:
(Copper(I) iodide) ( equiv) - Note: Stoichiometric Cu is often required for difficult substrates, though catalytic variants exist. -
Solvent: DMF or NMP (Anhydrous)
-
Temperature:
Step-by-Step Procedure
-
Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube with the Aryl Iodide (
mmol), ( mg, mmol), and ( mg, mmol). -
Solvation: Add anhydrous DMF (
mL). Seal the tube with a Teflon-lined cap. -
Reaction: Stir the mixture vigorously at room temperature for 5 minutes to ensure homogeneity, then heat to
in an oil block. -
Monitoring: Monitor by GC-MS or
NMR (Standard: , ppm). The product signal typically appears around to ppm. -
Workup: Upon completion (
h), cool to RT. Dilute with ( mL) and filter through a pad of Celite to remove copper/silver salts. Wash the pad with . -
Purification: Wash the filtrate with water (
mL) and brine. Dry over .[2] Concentrate and purify via silica gel chromatography (Note: compounds are non-polar; use hexane/EtOAc gradients).
Mechanistic Workflow (DOT Visualization)
Protocol 2: Electrophilic C-H Trifluoromethylthiolation
Objective: Direct functionalization of electron-rich arenes (indoles, pyrroles, anilines) without pre-functionalization.
Reagent Focus:
Materials
-
Substrate: Electron-rich Arene (e.g., Indole) (
equiv) -
Reagent:
-Trifluoromethylthiosaccharin ( equiv) -
Activator: Lewis Acid (Optional for very reactive substrates, required for benzene derivatives). Common:
or TMSCl. -
Solvent: DCM or
-
Temperature:
to RT
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask, dissolve the Arene (
mmol) in anhydrous DCM ( mL). -
Addition: Cool the solution to
. Add -Trifluoromethylthiosaccharin ( mg, mmol) in one portion. -
Activation (If needed): For less reactive substrates, add
( mol%). For highly reactive substrates (e.g., pyrroles), no catalyst is needed. -
Reaction: Allow to warm to Room Temperature. Stir for
hours. -
Quench: Quench with saturated aqueous
. -
Isolation: Extract with DCM (
). The saccharin byproduct is water-soluble (as the anion) or easily separated by chromatography. -
Purification: Silica gel chromatography.
Protocol 3: Radical Difluoromethylthiolation ( )
Objective: Synthesis of aryl difluoromethyl sulfides from aryl boronic acids.
Rationale: The
Materials
-
Substrate: Aryl Boronic Acid (
) ( equiv) -
Reagent:
( equiv) -
Radical Initiator/Oxidant:
(Potassium persulfate) ( equiv) -
Catalyst:
( mol%) -
Solvent:
(biphasic or mixed system)[2]
Step-by-Step Procedure
-
Setup: Combine Aryl Boronic Acid (
mmol), ( mg, mmol), ( mg), and ( mg) in a reaction vial. -
Solvent: Add
( mL) and Water ( mL). -
Degassing: Briefly sparge with Nitrogen for 2 minutes to remove excess oxygen (though the reaction is robust).
-
Reaction: Heat to
for hours.-
Mechanism Note: Silver catalyzes the decarboxylation/desulfonylation to generate the
radical or facilitates the oxidative coupling.
-
-
Workup: Extract with Ethyl Acetate. Wash with brine.
-
Analysis:
NMR for typically shows a doublet around ppm ( Hz).
Reaction Workflow (DOT Visualization)
Safety & Troubleshooting
Safety Considerations
-
Silver Reagents:
is light-sensitive and should be stored in amber vials. It is generally stable but can release toxic volatiles if heated to decomposition. -
HF Generation: Reactions involving fluorinated sulfides can liberate trace HF upon aqueous workup if hydrolysis occurs. Always use plastic or HF-resistant glassware for workups if unsure, and keep Calcium Gluconate gel nearby.
-
Toxicity: Fluorinated sulfur compounds often possess high volatility and unknown toxicology. Handle all reagents in a fume hood.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield (Protocol 1) | Incomplete oxidative addition | Increase Temp to |
| Protodeboronation (Protocol 3) | Unstable Boronic Acid | Add surfactant (SDS) or switch to Boronic Ester (Pinacol). |
| No Reaction (Protocol 2) | Substrate too electron-deficient | Switch to Protocol 1 (Nucleophilic) via halogenation of the arene first. |
| Black Precipitate | Metal decomposition (Ag/Cu) | Ensure inert atmosphere ( |
References
-
Direct Trifluoromethylthiolation of Aryl Halides
- Weng, Z., et al. "Copper-Mediated Trifluoromethylthiolation of Aryl Halides with Silver Trifluoromethanethiolate.
-
Electrophilic Trifluoromethylthiolation (Shen's Reagent)
-
Xu, C., Ma, B., & Shen, Q. "N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent." Angewandte Chemie International Edition, 2014.[4]
-
-
Billard's Reagent Protocols
- Alazet, S., et al. "Electrophilic Trifluoromethylthiolation of Indoles with Trifluoromethanesulfenamide." Angewandte Chemie, 2013.
-
Difluoromethylthiolation Reagents (Toolbox Review)
- Wu, J., & Shen, Q. "A Toolbox of Reagents for Difluoromethylthiolation." Accounts of Chemical Research, 2021.
-
Radical Difluoromethylthiolation
-
Wang, X., et al. "Silver-Catalyzed Decarboxylative Difluoromethylthiolation of Aliphatic Carboxylic Acids." Organic Letters, 2017.[5] (Context for radical mechanism).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS | International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST) [journal.inence.org]
- 5. semanticscholar.org [semanticscholar.org]
Synthesis of negative dielectric anisotropy liquid crystals using fluorophenols
Abstract
This guide details the synthesis and characterization of liquid crystals (LCs) exhibiting negative dielectric anisotropy (
Part 1: Strategic Material Design
The Fluorine Effect
The primary objective is to engineer a net dipole moment perpendicular to the molecular long axis.
-
Dipole Vector Engineering: A single fluorine atom induces a lateral dipole. However, placing two fluorine atoms at the 2,3-positions of a phenyl ring creates a constructive addition of dipole vectors perpendicular to the ring axis, while minimizing the molecular breadth increase that could disrupt the nematic phase.
-
Viscosity vs. Polarity: While cyano (-CN) groups induce strong polarity, they increase viscosity and trap ions, degrading VHR. 2,3-difluoro motifs provide a moderate
(typically -3 to -6) with significantly lower viscosity and high chemical stability.
Target Molecule
Structure: 4'-alkyl-4-alkoxy-2,3-difluorobiphenyl
Rationale: This structure represents a "base" mesogen. The biphenyl core provides mesogenicity (rigid rod), the alkoxy tail confers solubility and flexibility, and the 2,3-difluoro substitution ensures
Part 2: Synthesis Protocol
Workflow Visualization
The following diagram outlines the convergent synthesis strategy.
Figure 1: Convergent synthetic pathway for 2,3-difluorobiphenyl mesogens.
Detailed Methodology
Reagents & Equipment:
-
Precursors: 2,3-difluorophenol (99%+), n-Alkyl bromides, 4-Alkylphenylboronic acid.
-
Catalysts: Pd(dppf)Cl
or Pd(PPh ) . Note: Pd(dppf)Cl is preferred for sterically hindered fluorinated substrates. -
Solvents: Anhydrous THF, Toluene, Ethanol.
-
Atmosphere: Argon or Nitrogen (Schlenk line required).
Step 1: Tail Attachment (Etherification)
-
Dissolution: Dissolve 2,3-difluorophenol (10 mmol) in acetone (50 mL).
-
Base Addition: Add anhydrous K
CO (15 mmol) and stir for 30 min at room temperature. -
Alkylation: Add the corresponding n-alkyl bromide (e.g., 1-bromopentane, 11 mmol) dropwise.
-
Reflux: Heat to reflux (approx. 60°C) for 6-12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve in DCM, wash with water/brine. Dry over MgSO
. -
Yield: Typically >90%. Product: 1-ethoxy-2,3-difluorobenzene (assuming ethyl tail for simplicity, though pentyl is common for LCs).
Step 2: Regioselective Iodination (The Critical Step) Direct lithiation is preferred over bromination to ensure substitution at the 4-position, para to the alkoxy group, driven by the directing effect of the oxygen and the acidity of the proton.
-
Cooling: Dissolve the alkoxy-difluorobenzene (10 mmol) in anhydrous THF (30 mL) and cool to -78°C (Dry ice/acetone bath).
-
Lithiation: Add n-BuLi (11 mmol, 2.5M in hexanes) dropwise over 20 min. Crucial: Maintain temp < -70°C to prevent benzyne formation.
-
Incubation: Stir at -78°C for 1 hour. The lithiated species forms at the 4-position (ortho to F, para to Alkoxy).
-
Quenching: Add a solution of Iodine (I
, 12 mmol) in THF dropwise. -
Warming: Allow to warm to RT slowly. Quench with aqueous Na
S O to remove excess iodine. -
Purification: Recrystallize from ethanol/hexane.
-
Checkpoint: Verify regioselectivity via
H-NMR (coupling constants of aromatic protons).
Step 3: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine the iodinated intermediate (Step 2, 5 mmol) and 4-alkylphenylboronic acid (5.5 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl
(3 mol%) and Na CO (2M aqueous solution, 10 mL). Add Toluene/Ethanol (2:1 ratio, 30 mL). -
Degassing: Freeze-pump-thaw x3 or vigorous Argon bubbling for 20 mins. Oxygen is the enemy of this reaction.
-
Reaction: Reflux at 90-100°C for 12-24 hours.
-
Workup: Extract with EtOAc. Wash with brine.
-
Purification (Strict):
-
Pass through a short silica plug to remove Palladium black.
-
Column Chromatography: Eluent Hexane/DCM gradient.
-
Recrystallization: Repeat 3x from Ethanol/Toluene to ensure >99.8% purity. Trace impurities act as ionic contaminants in displays.
-
Part 3: Characterization & Validation
Dielectric Anisotropy Measurement
To confirm the negative
Protocol:
-
Cell Preparation:
-
Injection: Fill cells via capillary action at
(isotropic phase) to avoid flow alignment artifacts. -
Measurement: Use an LCR meter (e.g., Agilent 4284A) at 1 kHz, 1V.
-
Calculation:
-
Expectation: For 2,3-difluoro compounds,
should be significantly higher than , yielding a negative value (e.g., -4.0).
-
Phase Transition Analysis (DSC)
-
Cycle: Heat to isotropic
Cool to crystal Heat again (10°C/min). -
Data: Record Melting point (
) and Clearing point ( ). -
Note: 2,3-difluoro compounds often exhibit Smectic phases.[4] Verify phase type (SmA vs SmC vs Nematic) using Polarized Optical Microscopy (POM).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 | Steric hindrance of Fluorines | Switch catalyst to Pd(P(t-Bu) |
| High Ionic Impurity | Residual salts/catalyst | Perform alumina column filtration after silica chromatography. Alumina traps ionic species effectively. |
| Smectic Phase Dominance | Core is too rigid/symmetric | Introduce a lateral methyl group on the non-fluorinated ring or mix with other homologs to suppress smectic order (Eutectic mixing). |
| De-fluorination | Harsh reaction conditions | Avoid extremely strong bases (like t-BuLi) if not strictly necessary; stick to n-BuLi at -78°C. |
References
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[7] Chemical Society Reviews. Link
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link
-
Xu, H., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.[7][8] Crystals.[2][4][5][7][8][9][10] Link
-
Gray, G. W., et al. (1989). Liquid Crystals: Their Physics, Chemistry and Applications.[7][11] Phil. Trans. R. Soc. Lond. A. Link
-
Merck Patent GmbH. (2015). Liquid Crystalline Medium and Liquid Crystal Display.[5][7][8] US Patent 9,051,512. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colorado.edu [colorado.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Difluoro-4-(methylsulfanyl)phenol
[1]
Topic: Elimination of Bis(2,5-difluoro-4-hydroxyphenyl) disulfide Impurities Document ID: TS-PUR-25DF-04 Last Updated: 2026-02-25 Applicable For: Process Chemistry, QC Analysis, Drug Substance Manufacturing[1]
Diagnostic & Identification
Q: How do I confirm that the impurity in my 2,5-Difluoro-4-(methylsulfanyl)phenol batch is actually a disulfide?
A: The "disulfide impurity" in this context is almost invariably Bis(2,5-difluoro-4-hydroxyphenyl) disulfide , formed via the oxidative coupling of the thiol precursor (2,5-difluoro-4-mercaptophenol).[1] This usually occurs if the methylation step was incomplete or if the starting material contained oxidized dimers that carried through.
Primary Identification Markers:
| Method | Target Compound (Ar-SMe) | Disulfide Impurity (Ar-S-S-Ar) |
| LC-MS (ESI-) | m/z 175 [M-H]⁻ | m/z 349 [M-H]⁻ (Dimer mass) |
| ¹H-NMR (DMSO-d₆) | Singlet ~2.4 ppm (-SMe ) | Absent -SMe singlet.[1] Aromatic region shifts downfield due to -S-S- induction.[1] |
| HPLC (C18) | Elutes earlier (more polar/smaller) | Elutes later (Significant increase in lipophilicity due to dimerization).[1] |
| Solubility | Soluble in DCM, EtOAc, Methanol | Often poorly soluble in cold MeOH; may precipitate as a white/pale yellow solid.[1] |
Troubleshooting & Removal Protocols
Q: Recrystallization has failed to lower the impurity below 0.5%. What is the definitive method for removal?
A: Recrystallization often fails because the disulfide dimer can co-crystallize with the phenolic product. The most robust method relies on Chemical Reduction followed by pH-Controlled Partitioning .[1]
Since the target product is a thioether (stable to reduction) and the impurity is a disulfide (cleavable), we can chemically "break" the impurity back into its thiol monomer.[1] The resulting thiol is significantly more acidic than the target phenol, allowing for separation via basic extraction.
Protocol A: Reductive Cleavage & pH-Selective Extraction (Recommended)[1]
Mechanism:
-
Reduction:
-
Partitioning: At pH ~6.5, the Thiol (
) ionizes to (water-soluble), while the Target Phenol ( ) remains (organic-soluble).[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).
-
Reduction: Add Zinc dust (0.5 eq relative to impurity) and Acetic Acid (5% v/v) OR add TCEP-HCl (1.5 eq relative to impurity) dissolved in a minimum amount of water.[1] Stir vigorously for 30–60 minutes at Room Temperature.
-
Quench/Filter: If using Zn, filter through a Celite pad to remove solids.[1]
-
The Critical Wash (pH 6.5):
-
Final Polish: Wash the organic layer once with brine, dry over
, and concentrate.
Protocol B: Scavenging Resin (For High-Value/Small Scale)
Q: I cannot use metal reductants (Zn) or expensive phosphines (TCEP). Is there a solid-phase alternative?
A: Yes. If the impurity level is low (<5%), use a Thiol-Scavenging Resin after a mild reduction.[1]
-
Reduce: Treat the solution with immobilized TCEP (disulfide reducing gel) or a catalytic amount of DTT.[1]
-
Scavenge: Add a Maleimide-functionalized silica or Carbonate-based resin .[1] The generated thiol will covalently bond to the maleimide resin.
-
Filter: Filter off the resin.[1] The filtrate contains the pure thioether.
Visualizing the Purification Logic
The following diagram illustrates the chemical divergence that allows Protocol A to work effectively.
Caption: Workflow for chemically selective removal of disulfide via reduction and pKa-dependent partitioning.
Frequently Asked Questions (FAQs)
Q: Why can't I just wash the crude with NaOH to remove the impurity?
A: Both the target compound and the impurity are phenols.[1] Strong base (NaOH, pH > 10) will deprotonate both the target (
Q: Will the reduction step affect the methylsulfanyl (-SMe) group? A: No.[1] Thioethers (sulfides) are chemically stable to mild reducing agents like Zinc/Acid, TCEP, or DTT.[1] They do not cleave under these conditions. Only the disulfide (-S-S-) bond is labile.[1]
Q: How do I prevent this impurity from forming in future batches? A:
-
Degas Solvents: Disulfides form via air-oxidation of thiolate ions.[1] Sparge all reaction solvents with Nitrogen/Argon.[1]
-
Complete Methylation: Ensure the methylation of the thiol precursor is driven to completion.[1] Any unreacted thiol remaining during workup will oxidize to the disulfide immediately upon exposure to air.[1]
-
Quench Oxidants: If oxidative conditions were used previously, ensure all oxidants are quenched before introducing the thiol precursor.[1]
References
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (General reference on disulfide reduction and thiolate nucleophilicity).
-
Burns, J. A., et al. (1991).[1] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 56(8), 2648–2650. [1]
-
Liu, X., et al. (2018).[1] "New methods for the synthesis of sulfides and disulfides." Asian Journal of Organic Chemistry. (Context on thioether vs disulfide stability).
-
PubChem Compound Summary. (2024). "Bis(4-hydroxyphenyl) disulfide."[1][2][3] National Center for Biotechnology Information.[1]
-
Sigma-Aldrich Technical Bulletin. (2023). "Properties of 2,5-Difluoro-4-(methylsulfanyl)phenol."
Technical Support Center: Solubilization Protocols for 2,5-Difluoro-4-(methylthio)phenol
Executive Summary: The Solubility Paradox
You are likely encountering precipitation or "crashing out" when introducing 2,5-Difluoro-4-(methylthio)phenol into aqueous media.[1][2][3][4] This molecule presents a classic physicochemical conflict:
-
The Hydrophobic Core: The central phenyl ring, substituted with a lipophilic methylthio group (-SMe) and two fluorine atoms, creates a high partition coefficient (LogP), driving the molecule to aggregate in water.[2][5][4]
-
The Acidic Handle: The phenolic hydroxyl (-OH) is your only leverage for solubility.[1][3][5][4] Crucially, the 2,5-difluoro substitution pattern significantly increases the acidity of this phenol compared to non-fluorinated analogues.[2][5][4]
The Key Insight: Unlike standard phenols (pKa ~10), the electron-withdrawing fluorine atoms at the ortho and meta positions lower the pKa of this molecule to an estimated range of 7.2 – 7.8 .[1][5] This means you do not need harsh alkalinity (pH 12) to solubilize it; mild physiological buffers (pH 7.4–8.[1][3][5]0) can often achieve solubility by driving the equilibrium toward the phenolate anion.[1][5][4]
Module 1: The pH-Switch Strategy (Recommended)[1][2][4]
Best for: Biochemical assays, high-throughput screening (HTS) where DMSO must be minimized.[1][2][3][4]
The Mechanism
Solubility is pH-dependent.[1][2][3][4] At pH < pKa, the molecule is neutral and insoluble.[2][4] At pH > pKa, it deprotonates into the 2,5-difluoro-4-(methylthio)phenolate anion , which is highly water-soluble.[1][2][3]
Protocol A: Aqueous Buffer Preparation
Do not attempt to dissolve the solid directly in water.[3][4] It will float or form a gum.[1][5]
-
Calculate the Target Concentration: Ensure your final concentration is below the solubility limit of the salt form (typically < 10 mM).[3][5][4]
-
Prepare the Buffer: Use a buffer system with strong capacity at pH 8.0 – 8.5 .
-
The "Pre-Wet" Step:
-
Dilution: Immediately dilute this concentrate into your pH 8.0 buffer.
⚠️ Critical Warning: Oxidative Instability
The methylthio (-SMe) group is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me), especially in alkaline solutions exposed to air.[1][2][3][5]
-
Countermeasure: Degas all buffers with Nitrogen/Argon for 15 minutes before use.
-
Additives: If compatible with your assay, add 0.5 mM TCEP or Ascorbic Acid to prevent oxidation.[2][3][4]
Module 2: The Cosolvent Approach (DMSO/Ethanol)
Best for: Cell-based assays, animal dosing formulations.[1][2][3][4]
The Mechanism
Cosolvents disrupt the water lattice and lower the dielectric constant, accommodating the lipophilic fluorinated ring.[5]
Protocol B: The "Stock-and-Shoot" Method[1][2][3][4]
| Parameter | Specification |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) |
| Stock Concentration | 10 mM to 100 mM (Do not exceed 100 mM to avoid crashing upon dilution) |
| Storage | -20°C, desiccated, under Argon (prevent hygroscopic water absorption) |
Step-by-Step:
-
Dissolve the solid in 100% DMSO to create a 50 mM Stock Solution .
-
Tip: Sonicate for 60 seconds. Visual check: Solution must be crystal clear.
-
-
The Dilution Rule: When adding to cell media (aqueous), you must maintain DMSO < 0.5% (usually) to avoid cytotoxicity.[2][3][5][4]
-
Correct Mixing Technique:
Module 3: Advanced Formulation (Cyclodextrins)
Best for: In vivo studies (IV/IP/Oral) or sensitive protein assays where DMSO/pH shifts are toxic.[1][3][5][4]
The Mechanism
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3][4] The hydrophobic fluorinated phenyl ring sits inside the CD cavity, while the hydrophilic exterior interacts with water.[5]
Protocol C: Encapsulation Workflow
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][3][4]
-
Compound Addition: Add the 2,5-Difluoro-4-(methylthio)phenol solid to the vehicle.
-
Energy Input: The complexation is not instantaneous.[1][3][4]
-
Method: Shake or vortex at Room Temperature for 4–6 hours .
-
Validation: The suspension should turn into a clear solution.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2][3][4]
Visualizing the Logic[1][4]
The following diagram illustrates the decision matrix for solubilizing this specific fluorinated phenol.
Caption: Decision tree for selecting the optimal solubilization method based on assay constraints.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow/brown overnight | Oxidation. The methylthio group (-SMe) is oxidizing to sulfoxide, or the phenolate is polymerizing. | 1.[1][2][3][5][4] Degas buffers with Argon.2. Add 1 mM DTT or TCEP.3. Store frozen (-20°C). |
| Precipitation upon dilution | The "Crash Effect." You diluted a DMSO stock into a buffer with high ionic strength or low pH.[3][4] | 1. Lower the final concentration.2. Use the HP-β-CD protocol (Protocol C) to shield the hydrophobicity.[1][3][5][4] |
| Erratic Assay Results | Microprecipitation. The compound formed invisible aggregates that interfere with light/fluorescence. | 1.[3][5][4] Centrifuge the solution at 10,000 x g for 5 mins.2. Measure concentration of supernatant via UV-Vis (check absorbance at ~280nm). |
| pH Drift | Buffer Mismatch. The acidic phenol consumed the buffer capacity.[3][5][4] | Ensure the buffer concentration (e.g., 50 mM) is at least 10x higher than the compound concentration.[2][5][4] |
References
-
PubChem. 4-(Methylthio)phenol Compound Summary. National Center for Biotechnology Information.[2][3][4] Available at: [Link][1][2][5]
-
Gross, K.C., et al. Substituent Effects on the Acidity of Fluorophenols.[2][3][4] Journal of Organic Chemistry.[2][3][4] (Discusses the electron-withdrawing impact of Fluorine on Phenol pKa).
-
Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3][4] Journal of Pharmacy and Pharmacology.[2][3][4] (Authoritative source on HP-β-CD solubilization mechanisms).
- BenchChem.Reactivity of Fluoro-Substituted Phenols.
Sources
Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Phenols
Welcome to the technical support center for the purification of fluorinated phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of these unique compounds. My approach integrates fundamental chemical principles with field-proven troubleshooting strategies to ensure you can achieve the highest purity for your materials.
The Challenge of Fluorinated Phenols
Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce unique chemical properties to phenolic compounds. These properties, including altered acidity, hydrogen bonding capabilities, and crystal packing forces, can make established recrystallization protocols for standard phenols ineffective.[1][2] This guide will address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated phenol "oiling out" instead of crystallizing?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[3][4] This occurs when the solution becomes supersaturated while the temperature is still above the compound's melting point, often exacerbated by impurities.[5][6]
Causality & Explanation:
-
Melting Point Depression: Impurities can significantly lower the melting point of your compound, making it more likely to separate as a liquid, especially if the solvent's boiling point is relatively high.[5][6]
-
High Solute Concentration: Too rapid cooling or excessive initial concentration can lead to a state of high supersaturation where the kinetic barrier to nucleation is high, favoring the formation of a disordered liquid phase.[3]
-
Solvent-Solute Interactions: The strong hydrogen bonding capabilities of the phenolic hydroxyl group, modified by the electron-withdrawing fluorine atoms, can lead to very strong interactions with polar solvents.[1] This can sometimes hinder the solute molecules from arranging into a crystal lattice.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation point.[5]
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on a benchtop, insulated with a cork ring. Avoid using an ice bath initially.[5][6]
-
Seed Crystals: If available, add a single, pure seed crystal once the solution has cooled slightly but before oiling out occurs. This provides a template for crystal growth.[5][7]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.[5][7]
-
Solvent System Re-evaluation: If oiling persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed-solvent system.[8]
Q2: I'm getting very low or no crystal yield. What are the likely causes?
A2: This is one of the most frequent issues in recrystallization and typically points to a problem with solvent volume or selection.[5][9]
Causality & Explanation:
-
Excess Solvent: The most common reason for low yield is using too much solvent.[5] Your compound may be soluble even at low temperatures if the volume is excessive.
-
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve; meaning the compound is still significantly soluble at cold temperatures.[9][10]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.[4]
Troubleshooting Protocol:
-
Reduce Solvent Volume: If no crystals form upon cooling, boil off a portion of the solvent (20-30%) and attempt to cool again.[5]
-
Induce Crystallization: Try adding a seed crystal or scratching the flask.[7]
-
Re-evaluate Solvent: Perform small-scale solubility tests with your crude material. A good solvent will dissolve the compound when hot but show very limited solubility at room temperature.[9][10]
-
Use a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system can be effective. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[11][12]
Q3: How does the position of the fluorine atom on the phenol ring affect solvent choice?
A3: The position of the fluorine atom significantly influences the molecule's dipole moment, acidity (pKa), and ability to participate in intermolecular interactions, which directly impacts its solubility in different solvents.
Causality & Explanation:
-
Hydrogen Bond Donor Strength: Fluorine is a strong electron-withdrawing group. When positioned ortho or para to the hydroxyl group, it increases the acidity of the phenolic proton, making it a stronger hydrogen bond donor.[1] This can increase solubility in hydrogen-bond accepting solvents like ethers and ketones.
-
Polarity and Dipole Moment: The position of the fluorine atom alters the overall molecular dipole moment. For example, 4-fluorophenol has a different dipole moment than 2-fluorophenol, affecting its solubility in solvents of varying polarity.
-
Crystal Lattice Energy: The ability of fluorine to participate in C-H···F interactions can influence how molecules pack in a crystal lattice.[1] This can affect the energy required to dissolve the solid, thereby influencing solubility.
Practical Solvent Selection Strategy:
-
For phenols with fluorine atoms that significantly increase acidity (e.g., 4-fluorophenol), consider solvents that can accept strong hydrogen bonds, such as ethyl acetate or tetrahydrofuran (THF), often in a mixed system with a non-polar solvent like hexanes.
-
For less acidic analogs, traditional solvents for phenols like toluene/heptane mixtures or aqueous ethanol might be more suitable.
-
Always start with the principle of "like dissolves like".[7][11] A more polar fluorinated phenol will generally require a more polar solvent system.
Troubleshooting Guides
Guide 1: Selecting the Initial Recrystallization Solvent
This workflow guides you through a systematic process for selecting a suitable solvent system.
Caption: A flowchart for systematic single-solvent selection.
Guide 2: Implementing a Mixed-Solvent System
Use this guide when no single solvent provides the ideal solubility characteristics.
Caption: Workflow for mixed-solvent (solvent/anti-solvent) recrystallization.[12]
Data Presentation: Solvent Properties
The choice of solvent is the most critical factor in a successful recrystallization.[8][13] The following table summarizes key properties of common solvents. For fluorinated phenols, which are polar and capable of hydrogen bonding, starting with solvents in the mid-to-high polarity range is often a good strategy.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes & Potential Use for Fluorinated Phenols |
| Water | 100 | 10.2 | 80.1 | Good for highly polar phenols; often used as an anti-solvent with ethanol or acetone.[13][14] |
| Ethanol | 78 | 5.2 | 24.6 | A versatile, polar protic solvent. Good starting point for many phenols.[13][14] |
| Methanol | 65 | 5.1 | 32.7 | Similar to ethanol but more volatile.[8] |
| Acetone | 56 | 5.1 | 20.7 | Polar aprotic solvent; good for dissolving compounds that can hydrogen bond.[11] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Medium polarity; good hydrogen bond acceptor. Often effective for fluorinated phenols.[11] |
| Toluene | 111 | 2.4 | 2.4 | Good for less polar compounds. High boiling point can sometimes lead to oiling out.[8] |
| Hexanes | 69 | 0.1 | 1.9 | Non-polar. Primarily used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[14] |
Data compiled from multiple sources.[8][11][13]
Experimental Protocols
Protocol 1: General Recrystallization of 4-Fluorophenol
This protocol provides a starting point for a common fluorinated phenol.
Materials:
-
Crude 4-fluorophenol
-
Toluene
-
Heptane or Hexanes
-
Erlenmeyer flask, heating mantle, condenser, Buchner funnel
Procedure:
-
Place the crude 4-fluorophenol (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of toluene (e.g., 10-15 mL) and attach a reflux condenser.
-
Heat the mixture to a gentle boil while stirring to dissolve the solid. Add more toluene in small portions only if necessary to fully dissolve the solid at boiling point.
-
Once fully dissolved, remove from heat.
-
Slowly add heptane (the anti-solvent) dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.
-
Remove the condenser and allow the flask to cool slowly to room temperature on a benchtop. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane.
-
Dry the crystals under vacuum to remove residual solvent.
References
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recrystallization1. (n.d.). California State University, Northridge. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Method of purifying 4-fluorophenol. (1985). Google Patents.
-
Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers. (2020, March 5). University of Brighton. Retrieved from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Template for Communications for the Journal of the American Chemical Society. (n.d.). Harvard DASH. Retrieved from [Link]
-
Crystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Technology, Sydney. Retrieved from [Link]
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (2024, November 28). ACS Publications. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Hydrogen-Bonding Properties of Fluorinated and Commonly Used Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn, Science Learning Center. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 2,5-Difluoro-4-(methylsulfanyl)phenol: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of structural elucidation for organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,5-Difluoro-4-(methylsulfanyl)phenol, a compound featuring a unique substitution pattern on a phenolic scaffold.
Due to the absence of a publicly available experimental spectrum for this specific molecule, we will first present a detailed prediction of its 1H NMR spectrum, grounded in fundamental principles and substituent effects. This predictive analysis serves as a hypothesis for researchers synthesizing this compound. To validate our predictions and understand the nuanced electronic effects at play, we will then conduct a rigorous comparative analysis against the experimentally determined spectra of structurally related compounds. This approach not only aids in the verification of the target molecule but also deepens our understanding of how different functional groups modulate the magnetic environment of aromatic protons.
The Predicted 1H NMR Spectrum of 2,5-Difluoro-4-(methylsulfanyl)phenol
The structure of 2,5-Difluoro-4-(methylsulfanyl)phenol presents a fascinating case for 1H NMR analysis. The molecule contains four distinct types of protons: the phenolic hydroxyl proton (-OH), the methyl protons of the methylsulfanyl group (-SCH3), and two non-equivalent aromatic protons, which we will designate as H-3 and H-6.
Molecular Structure and Proton Designations
Caption: Structure of 2,5-Difluoro-4-(methylsulfanyl)phenol with key protons highlighted.
Based on established substituent chemical shift (SCS) effects, we can predict the following spectral characteristics:
-
-SCH3 Protons: The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. The sulfur atom is less electronegative than oxygen, so this signal is expected to be significantly upfield compared to the methoxy (-OCH3) group in anisole. A typical range for an Ar-S-CH3 group is ~2.4-2.5 ppm.
-
-OH Proton: The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet anywhere from 4 to 8 ppm.[2] Its identity can be confirmed by its disappearance upon shaking the sample with a drop of D2O.[2]
-
Aromatic Protons (H-3 and H-6): These two protons are in distinct chemical environments and will give rise to separate signals.
-
H-3: This proton is flanked by two fluorine atoms (at C2 and C5) and is ortho to the -OH group and meta to the -SCH3 group. The strong electron-withdrawing nature of the adjacent fluorine at C-2 will deshield H-3, shifting it downfield.
-
H-6: This proton is ortho to the fluorine at C-5 and the -OH group at C-1.
-
Splitting: The analysis of the splitting patterns is crucial.
-
H-3 and H-6 are meta to each other, so a small 4-bond H-H coupling (⁴JHH) of 2-3 Hz is expected.
-
Each aromatic proton will also be coupled to the fluorine atoms. The magnitude of H-F coupling constants (JHF) decreases with the number of bonds separating the nuclei.[3] We anticipate a significant ortho coupling (³JHF) and a smaller meta coupling (⁴JHF) for each proton.
-
Therefore, both H-3 and H-6 are expected to appear as complex multiplets, likely a doublet of doublet of doublets (ddd) , due to coupling with one other proton and two different fluorine atoms.
-
-
Predicted 1H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OH | 4.0 - 8.0 | broad singlet (br s) | - |
| H-3 | 7.0 - 7.3 | ddd | ³JH3-F2 ≈ 7-10; ⁴JH3-F5 ≈ 2-4; ⁴JH3-H6 ≈ 2-3 |
| H-6 | 6.8 - 7.1 | ddd | ³JH6-F5 ≈ 7-10; ⁴JH6-F2 ≈ 2-4; ⁴JH6-H3 ≈ 2-3 |
| -SCH3 | ~2.45 | singlet (s) | - |
Comparative Analysis with Structurally Related Compounds
To ground our predictions in experimental evidence, we will now compare the expected spectrum of our target molecule with the known 1H NMR data of simpler, related phenols. This comparison allows us to dissect the contribution of each substituent to the final spectrum.
Experimental 1H NMR Data of Comparative Compounds
| Compound | Ar-H (ortho to -OH) | Ar-H (meta to -OH) | Ar-H (para to -OH) | Other Protons (δ, ppm) |
| Phenol [4] | 6.70 (d) | 7.14 (t) | 6.80 (t) | -OH: ~5.3 (s) |
| Anisole [5] | 6.88 (d) | 7.26 (t) | 6.92 (t) | -OCH3: 3.75 (s) |
| 4-(Methylsulfanyl)phenol [6] | 7.22 (d) | 6.78 (d) | - | -OH: ~5.0 (s); -SCH3: 2.44 (s) |
| 2,5-Difluorophenol | See discussion below | See discussion below | See discussion below | -OH: (variable) |
Note: Data is typically recorded in CDCl3. Chemical shifts and multiplicities are approximate and can vary with experimental conditions.
Key Observations and Discussion
-
-OH vs. -OCH3 vs. -SCH3: Comparing phenol, anisole, and 4-(methylsulfanyl)phenol reveals the electronic influence of the group at the para position. The methylsulfanyl group (-SCH3) in 4-(methylsulfanyl)phenol is an activating, ortho-para directing group, but it is less electron-donating than the hydroxyl group (-OH). This is evident in the chemical shift of the ortho protons (protons at C-2 and C-6) which are at 6.78 ppm, slightly downfield from the ortho protons in phenol (6.70 ppm).[4][6] The signal for the -SCH3 protons (~2.44 ppm) is significantly upfield from the -OCH3 protons in anisole (~3.75 ppm), reflecting the lower electronegativity of sulfur compared to oxygen.[5][6]
-
Effect of Fluorine Substituents: Fluorine is a strongly electronegative atom that exerts a powerful deshielding (electron-withdrawing) inductive effect, which generally shifts nearby protons downfield.[7] However, it also acts as a weak π-donating group through resonance. In 2,5-Difluorophenol, the protons experience these combined effects plus significant H-F spin-spin coupling. The spectrum of 2,5-Difluorophenol shows three aromatic protons, each split by the two fluorine atoms and each other, resulting in complex multiplets.[8]
-
Synergistic Effects in 2,5-Difluoro-4-(methylsulfanyl)phenol: In our target molecule, the effects of all substituents are combined.
-
The position of the H-3 proton will be strongly influenced by the ortho fluorine at C-2, pushing it downfield.
-
The H-6 proton is ortho to the -OH group, which would normally shift it upfield (as in phenol), but it is also ortho to the fluorine at C-5, which will shift it downfield. The final chemical shift will be a balance of these competing effects.
-
The presence of two fluorine atoms will introduce observable H-F coupling constants, which are critical for confirming the substitution pattern. Ortho H-F couplings (³JHF) are typically in the range of 7-10 Hz, while meta H-F couplings (⁴JHF) are smaller, around 2-4 Hz.[9][10] These couplings, layered on top of the H-H coupling, are what lead to the predicted doublet of doublet of doublets (ddd) structure for the aromatic signals.
-
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure data integrity and reproducibility, a standardized protocol for sample preparation and data acquisition is essential.
General NMR Workflow
Caption: A standardized workflow for NMR sample preparation, acquisition, and data processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,5-Difluoro-4-(methylsulfanyl)phenol into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6, (CD3)2CO; or DMSO-d6, (CD3)2SO). The choice of solvent can affect the chemical shifts, particularly for the -OH proton.[11]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Cap the vial and vortex gently until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each signal to elucidate the molecular structure.
-
Conclusion
The 1H NMR spectrum of 2,5-Difluoro-4-(methylsulfanyl)phenol is predicted to be uniquely informative, characterized by a methyl singlet, a variable hydroxyl proton, and two complex multiplets in the aromatic region. The distinctive splitting patterns of the aromatic protons, arising from both H-H and H-F couplings, serve as a powerful diagnostic tool for confirming the 1,2,4,5-substitution pattern. By comparing these predicted features with the experimental data of simpler analogues like phenol, 4-(methylsulfanyl)phenol, and difluorophenols, researchers can gain a deeper understanding of substituent effects and confidently assign the structure of this and other complex aromatic molecules.
References
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Homework.Study.com. The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region: 6.70 (2 ortho H's), 7.14 (2 meta H's), and 6.80 (1 para H) ppm. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-843. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7519, Anisole. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94952, 2,5-Difluorophenol. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Pace, V. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485-492. Retrieved from [Link]
-
Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]
-
Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Pergamon. Retrieved from [Link]
-
Dias, H. V. R., et al. (2017). Electronic Supplementary Information for: Activation of fluorobenzenes using a magnesium(I) dimer. The Royal Society of Chemistry. Retrieved from [Link]
-
Jakubowski, C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
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A Comparative Guide to FTIR Analysis of Phenol and Sulfide Functional Groups
For researchers and professionals in drug development and chemical sciences, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth comparison of the FTIR spectral signatures of two important functional groups: phenols and sulfides. Understanding their distinct absorption patterns is crucial for accurate molecular characterization and quality control. This guide moves beyond a simple listing of wavenumbers to explain the underlying principles that dictate their spectral appearance, offering field-proven insights for robust analysis.
The Fundamental Distinction: Bond Polarity and Vibrational Intensity
The most striking difference between the FTIR spectra of phenols and sulfides lies in the intensity of their characteristic absorption peaks. This is a direct consequence of the difference in electronegativity between oxygen and sulfur. The O-H and C-O bonds in a phenol are highly polar, leading to a significant change in dipole moment during their stretching and bending vibrations. According to the principles of infrared spectroscopy, a greater change in dipole moment results in a stronger absorption of infrared radiation[1].
Conversely, the C-S bond in a sulfide (thioether) has a much lower polarity due to the smaller difference in electronegativity between carbon and sulfur. This results in a very small change in dipole moment during the C-S stretching vibration, making the corresponding absorption peak weak and often difficult to distinguish from other vibrations in the fingerprint region[2]. The S-H stretch of thiols, a related functional group, is also notably weak[2].
Part 1: The Highly Characteristic Spectrum of Phenols
The FTIR spectrum of a phenol is typically rich with distinct, strong absorption bands, making it a readily identifiable functional group. The key features are dominated by the hydroxyl (-OH) group and the aromatic ring.
Key Absorption Peaks for Phenols:
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Key Characteristics |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad | The most prominent feature. The broadness is due to intermolecular hydrogen bonding, which creates a continuum of vibrational energy states[3][4][5]. |
| O-H Stretch (Free) | 3610 - 3640 | Strong, Sharp | Observed in dilute solutions in non-polar solvents where hydrogen bonding is minimized, or in the gas phase[6][7][8]. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Appears just above the 3000 cm⁻¹ threshold, distinguishing them from aliphatic C-H stretches[3]. |
| Aromatic C=C Ring Stretch | 1500 - 1600 | Medium to Strong | Often appears as a pair of sharp peaks, characteristic of the benzene ring[3][5]. |
| C-O Stretch | ~1220 | Strong | This peak is at a higher frequency compared to aliphatic alcohols (1050–1150 cm⁻¹) due to the conjugation with the aromatic ring[3]. |
| O-H Bend | 1310 - 1410 | Medium | In-plane bending vibration. |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | The pattern of these peaks can provide information about the substitution pattern on the aromatic ring[3]. |
The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region, coupled with a strong C-O stretch around 1220 cm⁻¹ and aromatic C=C stretches, provides a very high degree of confidence in the identification of a phenolic group[3][5].
Caption: Key FTIR absorption regions for the phenol functional group.
Part 2: The Subtle Signature of Sulfides
In stark contrast to phenols, the sulfide functional group (R-S-R') presents a much greater challenge for identification by FTIR. Its primary vibrational mode, the C-S stretch, is weak and located in the congested "fingerprint region" of the spectrum (below 1500 cm⁻¹).
Key Absorption Peaks for Sulfides:
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Key Characteristics |
| C-S Stretch | 600 - 800 | Weak to Medium | This peak is often difficult to assign definitively due to its low intensity and overlap with other absorptions in the fingerprint region[9]. |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong | If the sulfide has alkyl groups, these peaks will be prominent. |
| Aromatic C-H/C=C Stretches | As per aromatic compounds | Variable | For aryl sulfides (like thioanisole), the aromatic ring vibrations will be present[3][4]. |
The unreliability of the C-S stretch means that FTIR is often used to infer the presence of a sulfide by the absence of other functional group absorptions in a molecule known to contain sulfur. For definitive identification, techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy are superior.
Part 3: Head-to-Head Spectral Comparison
Let's consider a hypothetical comparison between phenol and thioanisole (methyl phenyl sulfide).
-
Phenol Spectrum: Would be dominated by the very broad O-H stretch from 3200-3600 cm⁻¹. Strong peaks for aromatic C=C stretching around 1500-1600 cm⁻¹ and a strong C-O stretch around 1220 cm⁻¹ would also be clearly visible[3][5].
-
Thioanisole Spectrum: Would completely lack the broad O-H stretch. It would show aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches (from the methyl group) just below 3000 cm⁻¹. The aromatic C=C stretches would be present. The C-S stretch would be a weak peak in the 600-800 cm⁻¹ range, which could be easily confused with aromatic C-H out-of-plane bending vibrations[3][4][7].
The primary takeaway is the diagnostic power of the O-H stretch for phenols versus its complete absence for sulfides.
Part 4: Experimental Protocol for FTIR Analysis of Liquid Samples
This section provides a standardized protocol for acquiring high-quality FTIR spectra of liquid samples, such as a phenol or sulfide, using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories due to its simplicity and minimal sample preparation requirements[10][11].
Instrumentation and Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample to be analyzed (e.g., liquid phenol or dialkyl sulfide).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
-
Pasteur pipette or dropper.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly installed.
-
Background Spectrum Acquisition:
-
Causality: A background spectrum must be collected to account for the absorbance of atmospheric components (CO₂, H₂O) and the instrument itself (e.g., the ATR crystal)[12]. This ensures that the final spectrum contains only the absorbance information of the sample.
-
Procedure: With the ATR crystal clean and free of any sample, secure the pressure arm (if applicable). In the instrument control software, initiate the collection of a background spectrum. This typically involves 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Procedure: Lift the pressure arm. Using a clean Pasteur pipette, place a small drop of the liquid sample onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
-
Sample Spectrum Acquisition:
-
Procedure: Carefully lower the pressure arm to ensure good contact between the sample and the crystal. In the software, initiate the collection of the sample spectrum using the same scan parameters as the background. The software will automatically ratio the sample single beam spectrum against the background single beam spectrum to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Procedure: Label the significant peaks in the resulting spectrum. Compare the peak positions and shapes to known correlation charts and reference spectra to identify the functional groups present.
-
-
Cleaning:
-
Causality: Thorough cleaning is critical to prevent cross-contamination between samples.
-
Procedure: Lift the pressure arm and wipe the bulk of the sample from the crystal with a lint-free wipe. Apply a small amount of a suitable solvent (like isopropanol) to a fresh wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.
-
Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.
Conclusion
References
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Chemistry Online. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
NIST WebBook. (n.d.). Diallyl sulfide. Retrieved from [Link]
-
Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics, 38(5), 587-596. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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A Comparative Guide for Researchers: 2,5-Difluoro-4-(methylsulfanyl)phenol vs. 4-(methylsulfonyl)phenol
In the landscape of pharmaceutical and agrochemical research, the nuanced selection of building blocks is paramount to the successful development of novel active compounds. Phenolic scaffolds, in particular, offer a versatile platform for modification, enabling the fine-tuning of physicochemical and biological properties. This guide provides an in-depth, objective comparison of two such scaffolds: 2,5-Difluoro-4-(methylsulfanyl)phenol and 4-(methylsulfonyl)phenol. Our analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles that govern their behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Structural and Electronic Divergence
At first glance, both molecules share a core phenolic structure. However, their synthetic potential and biological implications diverge significantly due to two key structural modifications: the oxidation state of the sulfur-containing substituent and the presence of fluorine atoms on the aromatic ring.
-
4-(methylsulfonyl)phenol features a methylsulfonyl group (-SO₂CH₃), a potent electron-withdrawing group. This significantly influences the acidity of the phenolic proton and the overall electron density of the aromatic ring. It is a well-documented intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain relief, and is also used in antioxidant formulations.[1]
-
2,5-Difluoro-4-(methylsulfanyl)phenol , also known as 2,5-difluoro-4-(methylthio)phenol, incorporates a methylsulfanyl group (-SCH₃) and two fluorine atoms. The methylsulfanyl group has a more complex electronic effect than the sulfonyl group, acting as a weak π-donor and σ-withdrawer. The fluorine atoms are strongly electronegative, profoundly impacting the molecule's acidity, lipophilicity, and metabolic stability.
This guide will dissect these differences, providing a framework for rational selection in research and development programs.
Caption: Core structures of the two compared phenolic compounds.
Physicochemical Properties: A Tale of Two Substituent Sets
The interplay of the sulfur moiety and fluorination leads to distinct physicochemical profiles. While comprehensive experimental data for 2,5-Difluoro-4-(methylsulfanyl)phenol is sparse, we can predict its properties based on established principles of physical organic chemistry and compare them to the known values for 4-(methylsulfonyl)phenol.
| Property | 2,5-Difluoro-4-(methylsulfanyl)phenol | 4-(methylsulfonyl)phenol | Rationale for Predicted Differences |
| Molecular Formula | C₇H₆F₂OS | C₇H₈O₃S | --- |
| Molecular Weight | 176.19 g/mol | 172.20 g/mol [2][3][4] | --- |
| Appearance | Solid | White to off-white/tan to pink-brown solid[2][5] | --- |
| Melting Point (°C) | Not reported | 90-95[3][5] | The additional fluorine atoms and different sulfur group will influence crystal packing, making direct prediction difficult. |
| pKa | Predicted: < 7.8 | 7.83[5][6] | The two strongly electron-withdrawing fluorine atoms are expected to significantly lower the pKa (increase acidity) compared to the single, albeit powerful, methylsulfonyl group.[7][8][9] |
| LogP (Lipophilicity) | Predicted: > 1.0 | 0.1 - 0.886 (est)[2][4][10] | Fluorination generally increases lipophilicity.[11] The less polar methylsulfanyl group compared to the highly polar sulfonyl group will also contribute to a higher LogP value. |
Comparative Analysis: Reactivity, Stability, and Biological Potential
The structural differences outlined above have profound implications for how these molecules behave in chemical reactions and biological systems.
Acidity and Nucleophilicity
The most striking difference is the predicted acidity of the phenolic hydroxyl group.
-
4-(methylsulfonyl)phenol : The potent electron-withdrawing nature of the sulfonyl group stabilizes the corresponding phenoxide anion through induction and resonance, making the phenol significantly more acidic (pKa 7.83) than phenol itself (pKa ~10).[5][6]
-
2,5-Difluoro-4-(methylsulfanyl)phenol : This compound's acidity is enhanced by three factors: the inductive effect of the two fluorine atoms and the sulfur atom, and the ability of the sulfur to stabilize a negative charge. Fluorine's strong inductive effect, especially when positioned ortho to the hydroxyl group, is known to substantially lower the pKa of phenols.[9] Therefore, 2,5-Difluoro-4-(methylsulfanyl)phenol is predicted to be a considerably stronger acid than 4-(methylsulfonyl)phenol.
This difference in acidity directly impacts their nucleophilicity. The less acidic 4-(methylsulfonyl)phenol will form a more nucleophilic phenoxide ion under basic conditions, which could be advantageous in certain substitution reactions.
Metabolic Stability
In drug development, metabolic stability is a critical parameter. Fluorine is often incorporated into drug candidates to block metabolically labile positions.
-
4-(methylsulfonyl)phenol : The aromatic ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.
-
2,5-Difluoro-4-(methylsulfanyl)phenol : The C-F bond is significantly stronger than the C-H bond, making the fluorinated positions on the aromatic ring highly resistant to oxidative metabolism.[12][13][14] This "metabolic blocking" can increase a drug's half-life and bioavailability. Furthermore, the sulfur atom in the methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone, representing a potential metabolic pathway.
Caption: Potential metabolic pathways for the two compounds.
Biological Activity and Applications
The distinct electronic and steric profiles suggest different applications in drug discovery.
-
4-(methylsulfonyl)phenol is a known building block for creating molecules with anti-inflammatory properties and is used in the synthesis of glucokinase activators and GPR119 agonists.[2][5] Its antioxidant properties are also utilized.[1] The sulfonyl group can act as a hydrogen bond acceptor, which can be critical for binding to biological targets.[15]
-
2,5-Difluoro-4-(methylsulfanyl)phenol represents a scaffold with high potential for developing metabolically robust drug candidates. The combination of fluorination and a sulfur-containing group can lead to enhanced biological activities. Thiophenols, for instance, have shown potent antioxidant activity, sometimes superior to their phenol counterparts.[16][[“]][18][19] The entire molecule could serve as a lead for kinase inhibitors, where fluorinated aromatics often play a key role in modulating binding affinity and selectivity.
Synthesis Methodologies
The synthetic routes to these compounds reflect their structural differences.
Synthesis of 4-(methylsulfonyl)phenol
This is typically a two-step process starting from the more readily available 4-(methylthio)phenol. The key transformation is the oxidation of the sulfide to a sulfone.
Protocol:
-
Dissolution: Dissolve 4-(methylthio)phenol (1 equivalent) in ethanol and water at room temperature.
-
Oxidation: Add Oxone® (potassium peroxymonosulfate, ~2 equivalents) portion-wise to the solution. The reaction is exothermic and should be monitored.
-
Reaction: Stir the mixture at room temperature for 18-24 hours.
-
Workup: Partition the reaction mixture between ethyl acetate and water. The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by chromatography or recrystallization to yield 4-(methylsulfonyl)phenol.[2]
Proposed Synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol
Proposed Protocol:
-
Starting Material: 2,5-Difluoro-4-(methylsulfanyl)aniline (not a common starting material, would likely need to be synthesized, e.g., via nitration of 2,5-difluorothioanisole followed by reduction).
-
Diazotization: Dissolve the aniline in a strong aqueous acid (e.g., sulfuric acid) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Hydrolysis: Heat the diazonium salt solution. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas. This step is often carried out by adding the diazonium salt solution to boiling dilute sulfuric acid.[20][21]
-
Workup and Purification: After cooling, the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extract is then washed, dried, and concentrated. Purification would likely be achieved via column chromatography.
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A Comparative Guide to the Thermal Stability of Fluorinated vs. Non-Fluorinated Thiophenols
For researchers, scientists, and professionals in drug development, the thermal stability of chemical reagents and intermediates is a critical parameter influencing reaction conditions, storage, and ultimately, the safety and viability of a synthetic pathway. This guide provides a comprehensive comparison of the thermal stability of fluorinated and non-fluorinated thiophenols, offering both theoretical background and detailed experimental protocols to enable a direct, quantitative assessment.
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance various properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] An often-accompanying benefit of fluorination is an increase in thermal stability.[3][4] This guide will delve into the principles behind this enhanced stability and provide the methodology to verify and quantify it for thiophenol derivatives.
The Scientific Rationale: Why Fluorination Enhances Thermal Stability
The enhanced thermal stability of fluorinated aromatic compounds can be primarily attributed to the unique properties of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][6] This high bond energy means that more energy is required to break the C-F bond, making the molecule more resistant to thermal decomposition.
In the context of thiophenols, the substitution of hydrogen with fluorine on the aromatic ring has a profound stabilizing effect on the entire molecule. While the primary decomposition pathway for thiophenols at lower temperatures involves the S-H bond, the overall molecular stability is influenced by the strength of the bonds within the aromatic ring.[7] The strong electron-withdrawing nature of fluorine also influences the electronic structure of the benzene ring, which can further contribute to its stability.
This guide will focus on a comparative analysis of thiophenol and 4-fluorothiophenol as representative examples of non-fluorinated and fluorinated thiophenols, respectively.
Experimental Comparison: Methodologies and Protocols
To quantitatively assess the thermal stability, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is an ideal technique for determining the onset of decomposition and comparing the thermal stability of different compounds.[10]
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an inert atmosphere, typically nitrogen gas, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[11]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thiophenol sample into a clean, tared TGA crucible (e.g., alumina or platinum).[12]
-
For liquid samples like thiophenol, ensure careful handling in a fume hood due to their pungent odor.[13] 4-Fluorothiophenol is a solid at room temperature and should be handled with appropriate personal protective equipment.[14]
-
-
TGA Method Parameters:
-
Temperature Program:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss is observed.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Figure 2: Experimental workflow for comparative DSC analysis.
Expected Results and Interpretation
Based on the principles of C-F bond strength, it is anticipated that 4-fluorothiophenol will exhibit significantly higher thermal stability than thiophenol.
Table 1: Expected Thermal Properties of Thiophenol and 4-Fluorothiophenol
| Property | Thiophenol (Non-fluorinated) | 4-Fluorothiophenol (Fluorinated) | Rationale for Difference |
| Physical State at RT | Colorless Liquid | White Solid | Intermolecular forces and molecular packing |
| Melting Point (°C) | -15 | 43-46 [14] | Higher melting point for the fluorinated analog suggests stronger crystal lattice interactions. |
| Boiling Point (°C) | 169 | 164-168 | Similar boiling points may be observed due to competing factors of increased molecular weight and altered polarity. |
| TGA Tonset (5% wt loss) | Expected to be lower | Expected to be significantly higher | The strong C-F bond enhances the overall molecular stability, requiring more energy for decomposition. [5][6] |
The TGA results are the most direct measure of thermal stability in this context. A higher Tonset for 4-fluorothiophenol would provide clear experimental evidence of its enhanced thermal stability compared to thiophenol. This increased stability is a crucial consideration in the design of synthetic routes, particularly for reactions requiring elevated temperatures.
Conclusion
The fluorination of thiophenols is a valuable strategy for enhancing their thermal stability. This guide has provided the theoretical basis for this phenomenon, rooted in the exceptional strength of the carbon-fluorine bond. Furthermore, detailed, actionable protocols for TGA and DSC analysis have been presented to enable researchers to quantitatively verify and compare the thermal properties of fluorinated and non-fluorinated thiophenols. The expected outcome of such an analysis is a clear demonstration of the superior thermal stability of the fluorinated analog, a finding with significant implications for its application in pharmaceutical and materials science research.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,5-Difluoro-4-(methylsulfanyl)phenol
The toxicity of substituted phenols can be complex, influenced by the nature and position of their functional groups.[1][2][3] Phenols as a class are known protoplasmic poisons that can cause multisystem organ failure in cases of severe exposure.[4] They are readily absorbed through the skin, and some substituted phenols can cause severe chemical burns and systemic toxicity.[4][5] Given the presence of fluorine and a methylsulfanyl group, a cautious approach is warranted.
Immediate Safety and Hazard Assessment
Before handling 2,5-Difluoro-4-(methylsulfanyl)phenol, it is crucial to understand its potential hazards. Based on data for analogous compounds like 2-Fluoro-4-(methylsulfonyl)phenol, we can anticipate the following:
-
Skin Irritation: Likely to cause skin irritation.[6]
-
Eye Irritation: Likely to cause serious eye irritation.[6][7]
-
Respiratory Tract Irritation: May cause respiratory irritation.[6]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8][9]
Due to the potential for severe skin damage and systemic toxicity associated with phenols, all work with this compound must be conducted with the appropriate engineering controls and personal protective equipment.[5][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for various laboratory operations involving 2,5-Difluoro-4-(methylsulfanyl)phenol.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards.[6][11] A face shield should be worn in addition to goggles when there is a significant splash risk.[11] | Nitrile or neoprene gloves. Consider double-gloving.[5] For chemicals of unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[11] | A flame-resistant lab coat, fully buttoned.[5] Long pants and closed-toe shoes are mandatory.[5] | Work must be performed in a certified chemical fume hood.[5][11] |
| Conducting reactions and workups (in a fume hood) | Chemical splash goggles and a face shield.[11] | Heavy-duty chemically resistant gloves (e.g., butyl rubber or neoprene).[5] | A chemically resistant apron over a flame-resistant lab coat.[5] | All operations must be conducted within a chemical fume hood.[5] |
| Handling solid compound outside of a fume hood (e.g., transport) | Safety glasses with side shields.[11] | Nitrile gloves.[5] | A fully buttoned lab coat.[5] | Avoid creating dust. If there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[6] |
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling 2,5-Difluoro-4-(methylsulfanyl)phenol from receipt to disposal.
Caption: Workflow for handling 2,5-Difluoro-4-(methylsulfanyl)phenol.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling and Solution Preparation :
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.
-
-
Reaction and Workup :
-
Maintain the reaction setup within the fume hood.
-
Be aware of any potential incompatibilities with other reagents. Phenols can react violently with strong oxidizing agents.[10]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately.
Caption: Emergency procedure for a chemical spill.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Storage and Disposal
Storage :
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5][10]
-
Keep containers tightly closed and stored below eye level.[5]
Disposal :
-
All waste containing 2,5-Difluoro-4-(methylsulfanyl)phenol, including contaminated solids (e.g., gloves, paper towels), must be disposed of as hazardous waste.[5][13]
-
Aqueous solutions containing this compound should be collected in a designated, labeled, and sealed waste container.[13]
-
Solid waste should be placed in a suitable, leak-tight container and disposed of according to your institution's hazardous waste guidelines.[13]
By adhering to these guidelines, you can mitigate the risks associated with handling 2,5-Difluoro-4-(methylsulfanyl)phenol and ensure a safe laboratory environment for yourself and your colleagues.
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- Computational Modeling of Substituent Effects on Phenol Toxicity - ACS Publications. (2008, May 31). ACS Publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
